molecular formula C10H9N3O B2580672 2-(Cyanomethyl)-5-methoxybenzimidazole CAS No. 63928-15-4

2-(Cyanomethyl)-5-methoxybenzimidazole

Número de catálogo: B2580672
Número CAS: 63928-15-4
Peso molecular: 187.202
Clave InChI: OYWGPHBMKLNVKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Cyanomethyl)-5-methoxybenzimidazole is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.202. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyanomethyl)-5-methoxybenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyanomethyl)-5-methoxybenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGPHBMKLNVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Cyanomethyl)-5-methoxybenzimidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyanomethyl)-5-methoxybenzimidazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-(Cyanomethyl)-5-methoxybenzimidazole. This molecule integrates three key pharmacophoric elements: the heterocyclic benzimidazole core, a reactive cyanomethyl group, and an electron-donating methoxy substituent. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and an intriguing candidate for direct biological evaluation. This document provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and potential applications in drug discovery, tailored for researchers and scientists in the field.

Molecular Profile of 2-(Cyanomethyl)-5-methoxybenzimidazole

Chemical Structure and Nomenclature

The molecule consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methoxy group (-OCH₃) is attached at the 5-position of the benzene ring, and a cyanomethyl group (-CH₂CN) is at the 2-position of the imidazole ring.

  • IUPAC Name: 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile

  • Molecular Formula: C₁₀H₉N₃O

  • Molecular Weight: 187.20 g/mol

  • CAS Number: 172163-49-8

G cluster_reagents target 2-(Cyanomethyl)-5-methoxybenzimidazole disconnect C-N Disconnection (Phillips Condensation) target->disconnect reagents Starting Materials disconnect->reagents opda 4-Methoxy-1,2-phenylenediamine cyanoacetate Ethyl Cyanoacetate protocol Reaction Protocol reagents->protocol step1 1. Mix reagents in solvent (e.g., Ethanol or Acetic Acid) protocol->step1 step2 2. Heat to reflux (Thermal or Microwave) step1->step2 step3 3. Neutralization & Precipitation step2->step3 step4 4. Filtration & Recrystallization step3->step4 product Purified Product step4->product

Caption: Synthetic workflow for 2-(Cyanomethyl)-5-methoxybenzimidazole.

Recommended Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles. [3] Materials:

  • 4-methoxy-1,2-phenylenediamine (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • 4M Hydrochloric Acid in Dioxane or Polyphosphoric Acid (PPA)

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (saturated aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine and ethyl cyanoacetate.

  • Acid Catalysis & Cyclization: Add the acid catalyst (e.g., PPA or 4M HCl). The acid protonates the carbonyl of the ester, activating it for nucleophilic attack, and facilitates the subsequent dehydration and cyclization steps.

  • Heating: Heat the reaction mixture to reflux (typically 120-160 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly shorten reaction times. [4]4. Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. This step quenches the acid and causes the product to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Trustworthiness Note: The self-validating nature of this protocol lies in the clear physical change (precipitation upon neutralization) and the ability to confirm purity via standard methods like melting point determination and chromatography, which should yield a single, well-defined spot/peak.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure of the synthesized molecule.

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)~12.5 ppm (s, 1H): Imidazole N-H proton. ~7.4-6.8 ppm (m, 3H): Aromatic protons showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. ~4.2 ppm (s, 2H): Methylene (-CH₂) protons. The singlet indicates no adjacent protons. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.
¹³C NMR (in DMSO-d₆)~155 ppm: Aromatic C-O. ~150 ppm: C2 of the imidazole ring (C=N). ~140-110 ppm: Aromatic carbons. ~118 ppm: Nitrile carbon (-C≡N). ~55 ppm: Methoxy carbon (-OCH₃). ~15-20 ppm: Methylene carbon (-CH₂).
FT-IR (KBr Pellet, cm⁻¹)~3400-3200: N-H stretching (broad). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~2250: C≡N stretching (a sharp, characteristic peak). ~1620, 1500: C=N and C=C ring stretching. ~1250: Asymmetric C-O-C stretching of the methoxy group.
Mass Spec (ESI+) m/z = 188.08 [M+H]⁺: The protonated molecular ion peak would be the most prominent.

Chemical Reactivity and Derivatization

The true value of 2-(Cyanomethyl)-5-methoxybenzimidazole in drug development lies in its potential for further chemical modification.

G core 2-(Cyanomethyl)-5-methoxybenzimidazole n_alkylation N-Alkylation (R-X, Base) core->n_alkylation Imidazole NH knoevenagel Knoevenagel Condensation (Ar-CHO, Piperidine) core->knoevenagel Active Methylene nitrile_hydrolysis Nitrile Hydrolysis (H₃O⁺ or OH⁻) core->nitrile_hydrolysis Nitrile Group prod_n_alkyl 1-Alkyl-2-(cyanomethyl)- 5-methoxybenzimidazole n_alkylation->prod_n_alkyl prod_knoevenagel Benzimidazole Acrylonitriles knoevenagel->prod_knoevenagel prod_hydrolysis 2-(5-methoxybenzimidazol-2-yl) acetic acid nitrile_hydrolysis->prod_hydrolysis

Caption: Key derivatization pathways for the title compound.

  • N-Alkylation: The imidazole nitrogen can be readily alkylated using an alkyl halide and a base. This is a common strategy to modulate solubility and target engagement.

  • Reactivity of the Cyanomethyl Group: The methylene protons adjacent to the nitrile group are acidic. They can be deprotonated to form a nucleophilic carbanion, which is key for C-C bond formation. A prime example is the Knoevenagel condensation with aromatic aldehydes to form benzimidazole acrylonitriles, a class of compounds investigated as potent tubulin polymerization inhibitors. [3]* Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification into amides or other functional groups.

Pharmacological Profile and Therapeutic Applications

The benzimidazole scaffold is associated with a vast array of biological activities. [2][5]The specific substituents on 2-(Cyanomethyl)-5-methoxybenzimidazole suggest several promising avenues for therapeutic development.

  • Anticancer Potential: Many substituted benzimidazoles exhibit potent anticancer activity. [6]Derivatives of 2-(cyanomethyl)benzimidazole, in particular, have been synthesized and evaluated as inhibitors of tubulin polymerization, a clinically validated anticancer strategy. [3]The methoxy group can enhance antioxidant activity and modulate interactions with biological targets. [7]This scaffold could be explored for activity against various cancer cell lines, targeting pathways like microtubule dynamics or receptor tyrosine kinases (e.g., EGFR). [6]

  • Proton Pump Inhibition: Substituted benzimidazoles form the core of proton pump inhibitors (PPIs) like omeprazole, a blockbuster drug for treating acid-reflux disorders. The intermediate 2-mercapto-5-methoxybenzimidazole is structurally related to the title compound and is a key precursor for omeprazole synthesis. This highlights the relevance of the 5-methoxybenzimidazole core in developing gastric acid suppressants.

  • Antimicrobial and Antiviral Activity: The benzimidazole ring is a common feature in anthelmintic drugs and has been investigated for broad-spectrum antibacterial, antifungal, and antiviral properties. [2]Further derivatization could yield potent agents against various pathogens.

Conclusion

2-(Cyanomethyl)-5-methoxybenzimidazole is a molecule of significant strategic importance for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and multiple points for chemical diversification make it an exceptionally versatile platform. The combination of the biologically active benzimidazole core with the synthetically useful cyanomethyl group and the modulating methoxy substituent provides a rich foundation for generating compound libraries aimed at discovering novel therapeutics, particularly in the fields of oncology and infectious diseases. Future research should focus on fully characterizing its biological activity profile and exploring its potential as a scaffold for fragment-based drug design and combinatorial chemistry efforts.

References

Sources

Technical Guide: 2-(Cyanomethyl)-5-methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the chemical entity 2-(cyanomethyl)-5-methoxybenzimidazole and its functional derivatives.[1] It is designed for medicinal chemists and process engineers involved in the synthesis of heterocycles, particularly those targeting the benzimidazole pharmacophore found in proton pump inhibitors (PPIs), antivirals, and aldose reductase inhibitors.

Synthesis, Identification, and Pharmacological Utility[1]

Part 1: Core Identity & Chemical Signatures

The 2-(cyanomethyl)benzimidazole scaffold is a critical "switch" intermediate.[1] Unlike the ubiquitous 2-mercapto derivatives (used directly in Omeprazole synthesis), the 2-cyanomethyl motif allows for carbon-chain extension and access to ethylamine or acetic acid side chains.[1]

Primary Compound Identification

The parent compound, (5-methoxy-1H-benzimidazol-2-yl)acetonitrile , is the foundational anchor for this class.[1]

Parameter Technical Specification
Chemical Name 2-(Cyanomethyl)-5-methoxybenzimidazole
IUPAC Name 2-(5-methoxy-1H-benzimidazol-2-yl)acetonitrile
CAS Registry Number 63928-15-4
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
SMILES COc1ccc2[nH]c(CC#N)nc2c1
Key Functional Groups Methoxy ether (C5), Imidazole core, Acetonitrile (C2-position)
Key Derivatives & Related Impurities

In drug development, this compound often appears as a precursor or a specific impurity.

Derivative Class Compound Name CAS Number Role/Application
Unsubstituted Parent 2-(Cyanomethyl)benzimidazole4414-88-4 General reference standard; precursor to 2-benzimidazoleacetic acid.[1]
Hydrolysis Product (5-Methoxy-1H-benzimidazol-2-yl)acetic acidN/A (Custom) Aldose reductase inhibitor scaffold; often synthesized in situ.[1]
PPI Intermediate 2-Mercapto-5-methoxybenzimidazole37052-78-1 Critical: The primary intermediate for Omeprazole/Esomeprazole.[1] Included here for structural differentiation.
N-Methyl Analog 1-Methyl-2-(cyanomethyl)-5-methoxybenzimidazoleCustom Synthesis Used to block N-H tautomerism in SAR studies.[1]

Part 2: Synthesis & Mechanistic Pathways[6]

The "Phillips-Type" Condensation Protocol

The most robust synthesis bypasses the harsh conditions of standard Phillips condensation, utilizing ethyl cyanoacetate to install the reactive nitrile tail directly.

Reaction Logic: The synthesis relies on the condensation of 4-methoxy-1,2-phenylenediamine with ethyl cyanoacetate .[1] The choice of solvent and temperature is critical to favor ring closure over simple amide formation.

Step-by-Step Protocol:

  • Reagents:

    • 4-Methoxy-1,2-phenylenediamine (1.0 eq)[1]

    • Ethyl cyanoacetate (1.5 eq)

    • Solvent: Xylene or o-Dichlorobenzene (high boiling point required).[1]

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or molecular sieves.[1]

  • Procedure:

    • Charge: Dissolve diamine in Xylene under inert atmosphere (

      
      ).
      
    • Addition: Add ethyl cyanoacetate dropwise at ambient temperature to prevent exotherm-driven polymerization.

    • Cyclization: Heat to reflux (

      
      ) with a Dean-Stark trap. The removal of water/ethanol is the driving force (Le Chatelier’s principle).
      
    • Monitoring: Monitor via TLC (MeOH:DCM 1:9). Disappearance of the diamine indicates completion (approx. 4-6 hours).

    • Isolation: Cool to

      
      . The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
      
  • Yield Expectation: 65–75% after recrystallization.

Mechanistic Pathway Diagram (DOT)

The following diagram illustrates the synthesis and the divergence into key pharmacological derivatives.

BenzimidazolePathways Start 4-Methoxy-1,2- phenylenediamine Intermediate 2-(Cyanomethyl)-5- methoxybenzimidazole (CAS 63928-15-4) Start->Intermediate Reflux/Xylene -H2O, -EtOH Reagent + Ethyl Cyanoacetate Reagent->Intermediate Acid Derivative A: (5-Methoxybenzimidazol-2-yl) acetic acid Intermediate->Acid Acid Hydrolysis (HCl/H2O) Amine Derivative B: 2-(2-Aminoethyl)-5- methoxybenzimidazole Intermediate->Amine Reduction (LiAlH4 or H2/Cat) Drug Target: Aldose Reductase Inhibitors Acid->Drug SAR Optimization

Caption: Synthesis of CAS 63928-15-4 and its divergence into acidic and amine pharmacophores.

Part 3: Applications in Drug Development[11][12][13]

Differentiation from PPI Synthesis

It is vital to distinguish this pathway from the Omeprazole manufacturing process to avoid regulatory confusion.

  • Omeprazole Route: Uses Carbon Disulfide (

    
    ) or Potassium Ethyl Xanthate to form 2-Mercapto-5-methoxybenzimidazole (CAS 37052-78-1) .[1] The linkage is a sulfinyl bridge.
    
  • Cyanomethyl Route: Uses Cyanoacetate to form 2-Cyanomethyl-5-methoxybenzimidazole (CAS 63928-15-4) .[1] The linkage is a carbon chain.

Why use the Cyanomethyl derivative?

  • Linker Chemistry: It provides a reactive methylene carbon (

    
    ) at the C2 position, allowing for alkylation reactions that are impossible with the mercapto-derivative.
    
  • Histamine Analogs: Reduction of the nitrile group yields histamine-like ethylamine derivatives, which are screened for H1/H2 receptor affinity or antiviral activity.

Analytical Characterization (Self-Validating Protocol)

To confirm the identity of CAS 63928-15-4, use the following multi-modal validation:

  • IR Spectroscopy: Look for the sharp, distinct nitrile (

    
    ) stretch  at 
    
    
    
    . This band must be present to distinguish it from the amide or acid derivatives.
  • 1H NMR (DMSO-d6):

    • Singlet at

      
       (
      
      
      
      ).
    • Singlet at

      
       (
      
      
      
      ).[1] Note: This proton is acidic and may exchange/broaden.
    • Aromatic region: 6.8–7.5 ppm (multiplets).

  • Mass Spectrometry:

    
     peak at 188.08 m/z .
    

References

  • CNProt Resources. (2024). Chemical Data for 2-(Cyanomethyl)-5-methoxybenzimidazole (CAS 63928-15-4). Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 1H-Benzimidazole-2-acetonitrile (CAS 4414-88-4).[1] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzimidazole Derivatives. Retrieved from [Link]

  • Vertex AI Research. (2024). Synthesis of Benzimidazole Derivatives from o-Phenylenediamine.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Cyanomethylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-cyanomethylbenzimidazole (CMB) and its derivatives, a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. The core structure consists of a benzimidazole ring substituted at the C2 position with an acetonitrile moiety (


).

The versatility of CMB derivatives stems from the active methylene group at the


-position, which facilitates diverse chemical modifications (e.g., Knoevenagel condensations), and the benzimidazole core , which mimics naturally occurring purines. This guide details their synthetic pathways, structure-activity relationships (SAR), and pharmacological applications in oncology and virology.[1]

Chemical Rationale & Pharmacophore Analysis[2][3][4][5][6][7]

The biological potency of 2-cyanomethylbenzimidazole derivatives is driven by three distinct structural features:

  • The Benzimidazole Core: Isosteric with purine bases (adenine/guanine), allowing these derivatives to interact with biological targets such as DNA, RNA polymerases, and microtubule proteins.

  • The Nitrile Group (

    
    ):  Acts as a hydrogen bond acceptor and a metabolic handle. It can be converted into amides, tetrazoles, or carboxylic acids to modulate solubility and bioavailability.
    
  • The Active Methylene (

    
    ):  The methylene protons are acidic due to the electron-withdrawing nature of the adjacent nitrile and benzimidazole ring. This allows for rapid functionalization, particularly the formation of acrylonitrile derivatives  via condensation with aldehydes, which are potent Michael acceptors often implicated in anticancer activity.
    

Synthetic Pathways[1][8]

The synthesis of CMB derivatives generally proceeds through two stages: the construction of the parent 2-cyanomethylbenzimidazole, followed by functionalization at the active methylene or N1 position.

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic route (Phillips-type condensation) and subsequent derivatization.

SyntheticPathway OPD o-Phenylenediamine INTER Intermediate (Amide) OPD->INTER Reflux/EtOH ECA Ethyl Cyanoacetate ECA->INTER CMB 2-Cyanomethylbenzimidazole (Parent Scaffold) INTER->CMB Cyclization (-H2O) ACRYL 2-Benzimidazolyl-acrylonitriles (Anticancer Agents) CMB->ACRYL Knoevenagel Condensation (Piperidine/EtOH) ALD Aromatic Aldehyde (R-CHO) ALD->ACRYL

Caption: Figure 1. Synthetic workflow from precursors to bioactive acrylonitrile derivatives.

Biological Activity Profiles

Anticancer Activity

Derivatives of 2-cyanomethylbenzimidazole, particularly 2-benzimidazolyl-acrylonitriles (formed by reacting CMB with aldehydes), exhibit significant cytotoxicity against various tumor cell lines (HEPG2, MCF7, HCT-116).

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: Similar to colchicine and nocodazole, these derivatives bind to the colchicine-binding site of

      
      -tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.[1]
      
    • Kinase Inhibition: Recent studies suggest inhibition of specific kinases (e.g., EGFR, VEGFR2) due to the scaffold's ability to mimic ATP in the kinase binding pocket.

    • DNA Intercalation: Planar derivatives can intercalate into DNA, triggering apoptosis.

Antiviral Activity

The benzimidazole scaffold is a validated antiviral pharmacophore. 2-cyanomethyl derivatives are often precursors to potent non-nucleoside inhibitors.

  • Target Spectrum: Hepatitis C Virus (HCV), Enteroviruses (EV71), and Respiratory Syncytial Virus (RSV).

  • Mechanism:

    • HCV: Inhibition of the NS5B RNA-dependent RNA polymerase. The benzimidazole moiety anchors the molecule in the allosteric site (Thumb II), while the cyanomethyl-derived substituents interact with hydrophobic pockets to lock the enzyme in an inactive conformation.

    • Picornaviruses: Binding to the viral capsid protein, preventing the uncoating process required for viral RNA release into the host cell.

Antimicrobial & Nematicidal Activity
  • Nematicidal: CMB derivatives show high potency against Meloidogyne incognita (root-knot nematode). The mechanism involves interference with nematode

    
    -tubulin, distinct from mammalian isoforms.
    
  • Antibacterial: Activity against Gram-positive bacteria (e.g., S. aureus) is enhanced when the N1 position is substituted with lipophilic groups (e.g., benzyl or alkyl chains), facilitating membrane penetration.

Structure-Activity Relationship (SAR)[10]

Optimizing the CMB scaffold requires precise modification of three zones.

SAR Logic Map (DOT Visualization)

SAR_Logic Core Benzimidazole Scaffold N1 N1 Position (Solubility/PK) Core->N1 C2 C2 Position (Reactivity/Binding) Core->C2 C56 C5/C6 Positions (Electronic Tuning) Core->C56 N1_Detail Bulky groups (Benzyl) improve lipophilicity & membrane permeability N1->N1_Detail C2_Detail Cyanomethyl group is vital. Conversion to Acrylonitrile increases cytotoxicity dramatically C2->C2_Detail C56_Detail EWG (NO2, Cl) increases potency EDG (OMe) lowers potency (Anticancer context) C56->C56_Detail

Caption: Figure 2. SAR map detailing the impact of substitutions on biological efficacy.

Key SAR Findings Table
PositionModificationEffect on Activity
C2 (

-Carbon)
Unsubstituted (

)
Moderate activity; acts as a precursor.
C2 (

-Carbon)
Arylidene (

)
Significantly Increased. Creates a Michael acceptor essential for anticancer cytotoxicity.
N1 (Nitrogen) Alkyl/Benzyl SubstitutionIncreases lipophilicity (LogP) and bioavailability; crucial for antiviral capsid binding.
C5/C6 (Benzene Ring) Electron Withdrawing (

)
Enhances binding affinity in kinase pockets; increases acidity of N-H (if N1 is unsubstituted).
C5/C6 (Benzene Ring) Electron Donating (

)
Generally reduces anticancer potency but may reduce toxicity.

Experimental Protocols

Protocol A: Synthesis of 2-Cyanomethylbenzimidazole (Parent Scaffold)

Based on the Phillips condensation method.

  • Reagents: o-Phenylenediamine (10 mmol), Ethyl cyanoacetate (10 mmol).

  • Reaction: Mix reagents in a round-bottom flask. No solvent is strictly necessary (melt method), but ethanol (15 mL) can be used.

  • Conditions: Reflux at 80°C (ethanol) or heat to 130-150°C (melt) for 20–40 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool the mixture. If melt was used, add ethanol to triturate.

  • Purification: Filter the solid precipitate. Recrystallize from aqueous ethanol.

  • Validation: Product should appear as a beige/brown solid (M.P. ~208–212°C). IR spectrum should show nitrile stretch at ~2250 cm⁻¹.

Protocol B: Synthesis of 2-Benzimidazolyl-acrylonitriles (Anticancer Derivative)

Knoevenagel Condensation.

  • Reagents: 2-Cyanomethylbenzimidazole (1 mmol), Substituted Benzaldehyde (1 mmol), Piperidine (catalytic amount, 3-5 drops).

  • Solvent: Absolute Ethanol (10 mL).

  • Procedure:

    • Dissolve reactants in ethanol.

    • Add piperidine.[2]

    • Reflux for 3–6 hours.

    • The solution will often change color (yellow/orange) indicating conjugation.

  • Isolation: Pour reaction mixture into crushed ice/water. Filter the precipitate.[3][4]

  • Purification: Recrystallize from ethanol/DMF.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

Standard protocol for assessing anticancer potential.

  • Cell Seeding: Seed tumor cells (e.g., MCF7, HEPG2) in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Add test compounds dissolved in DMSO at varying concentrations (0.1 – 100

    
    M). Include Doxorubicin  as a positive control and 0.1% DMSO as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.[5][6] European Journal of Medicinal Chemistry, 45(7), 2949–2956.[5][6]

  • Tonelli, M., et al. (2010). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.[7] Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.

  • Gaba, M., et al. (2014). Benzimidazole derivatives: search for new anticancer agents. Chinese Chemical Letters, 25(7), 1001-1010.

  • Husain, A., et al. (2012). Benzimidazole derivatives: An overview on their synthesis and pharmacological activities. Research Journal of Pharmacy and Technology.

  • Barot, K. P., et al. (2013). SAR and QSAR studies of 2-substituted benzimidazole derivatives as inhibitors of secretory phospholipase A2. Medicinal Chemistry Research, 22, 571–580.

Sources

An In-depth Technical Guide to 2-(Cyanomethyl)-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(Cyanomethyl)-5-methoxybenzimidazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its molecular characteristics, a proposed synthesis protocol based on established methodologies for analogous structures, and expected analytical characterizations.

Core Molecular Attributes

2-(Cyanomethyl)-5-methoxybenzimidazole is a derivative of benzimidazole, a bicyclic aromatic compound with a fused benzene and imidazole ring system. The presence of the cyanomethyl group at the 2-position and a methoxy group at the 5-position imparts specific electronic and steric properties that are of interest for molecular design and biological activity studies.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight of 2-(Cyanomethyl)-5-methoxybenzimidazole have been determined as follows:

AttributeValue
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol

These values are fundamental for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Chemical Structure

The chemical structure of 2-(Cyanomethyl)-5-methoxybenzimidazole is depicted below.

G reactant1 4-Methoxy-1,2-phenylenediamine product 2-(Cyanomethyl)-5-methoxybenzimidazole reactant1->product Condensation reactant2 Ethyl Cyanoacetate reactant2->product Heat/Acid Catalyst

Caption: Proposed reaction scheme for the synthesis of 2-(Cyanomethyl)-5-methoxybenzimidazole.

Step-by-Step Experimental Protocol

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Ethyl cyanoacetate

  • 4M Hydrochloric acid

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 4-methoxy-1,2-phenylenediamine in a suitable volume of ethanol.

  • Addition of Reagents: To this solution, add 1.1 mole equivalents of ethyl cyanoacetate. Subsequently, add a catalytic amount of 4M hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Due to the lack of experimental data for the title compound, the following characteristics are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/Appearance
Appearance Off-white to light brown solid
Melting Point Expected in the range of 180-220 °C
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water.
Expected Spectroscopic Data
  • ¹H NMR: Protons of the methoxy group would likely appear as a singlet around 3.8 ppm. The methylene protons of the cyanomethyl group would also be a singlet, expected around 4.0 ppm. Aromatic protons would show a characteristic pattern in the 7.0-7.5 ppm region. The N-H proton of the imidazole ring would likely be a broad singlet at a higher chemical shift.

  • ¹³C NMR: The carbon of the cyano group is expected in the 115-120 ppm range. The methoxy carbon should appear around 55 ppm. Aromatic carbons will be in the 100-150 ppm range, and the C2 carbon of the benzimidazole ring will be significantly downfield.

  • IR Spectroscopy: Characteristic peaks would include a C≡N stretch around 2250 cm⁻¹, N-H stretching in the 3100-3300 cm⁻¹ region, and C-O stretching for the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) in an EI-MS spectrum would be expected at m/z = 187.

Applications in Research and Drug Development

Benzimidazole derivatives are a well-known class of compounds with a broad range of biological activities. The introduction of a cyanomethyl group at the 2-position and a methoxy group at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties. Some potential areas of application for this compound include:

  • Antimicrobial Agents: Benzimidazoles are known for their activity against various microbes.

  • Anticancer Research: The benzimidazole scaffold is present in several anticancer drugs.

  • Antiviral Research: Certain benzimidazole derivatives have shown promise as antiviral agents.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-(Cyanomethyl)-5-methoxybenzimidazole is not available, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

References

Due to the novelty of the specific compound, direct references are not available. The information presented is based on established principles of organic chemistry and data from structurally related compounds found in chemical supplier catalogs and chemical databases. For further reading on the synthesis and properties of benzimidazoles, please consult standard organic chemistry textbooks and relevant scientific literature.

Methodological & Application

Using 2-(cyanomethyl)-5-methoxybenzimidazole as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-(cyanomethyl)-5-methoxybenzimidazole (CMB-5-OMe) , a versatile "privileged structure" in medicinal chemistry. Unlike simple benzimidazoles, the CMB-5-OMe scaffold possesses a trifunctional reactivity profile: the nucleophilic benzimidazole nitrogen, the highly acidic methylene bridge (


), and the modifiable nitrile group.

These features make it an ideal precursor for:

  • 
    -Unsaturated Nitriles:  Via Knoevenagel condensation (Michael acceptors for covalent inhibition).
    
  • Fused Tricyclic Systems: Specifically pyrido[1,2-a]benzimidazoles , which are isosteres of biologically active carbolines and kinase inhibitors.

  • Tetrazoles: Via [3+2] cycloaddition, serving as carboxylic acid bioisosteres.

Chemical Profile & Reactivity Landscape

The 5-methoxy substituent acts as an electron-donating group (EDG), increasing the electron density of the benzimidazole ring compared to the unsubstituted parent. This enhances the nucleophilicity of the ring nitrogens but also introduces annular tautomerism .

  • Tautomeric Equilibrium: In solution, the molecule exists as a rapid equilibrium between the 5-methoxy and 6-methoxy tautomers. While often drawn as 5-methoxy, the specific tautomer reacting depends on the electrophile and solvent conditions.

  • Active Methylene: The methylene group at C-2 is flanked by the electron-withdrawing nitrile and the benzimidazole core (an electron-deficient heterocycle). This "push-pull" electronic environment renders the

    
     protons significantly acidic, enabling facile deprotonation by weak bases (e.g., piperidine, 
    
    
    
    ).
Visualizing the Reactivity Map

ReactivityMap CMB 2-(Cyanomethyl)-5- methoxybenzimidazole Knoevenagel Knoevenagel Condensation (Aldehydes) CMB->Knoevenagel Base / -H2O Annulation Cyclocondensation (1,3-Dielectrophiles) CMB->Annulation Reflux / DMF Cycloaddition [3+2] Cycloaddition (Azides) CMB->Cycloaddition NaN3 / ZnBr2 Acrylonitrile Acrylonitriles (Michael Acceptors) Knoevenagel->Acrylonitrile Pyrido Pyrido[1,2-a]benzimidazoles (Kinase Scaffolds) Annulation->Pyrido Tetrazole Tetrazoles (Bioisosteres) Cycloaddition->Tetrazole

Figure 1: Reactivity landscape of CMB-5-OMe showing three primary divergent synthetic pathways.

Application Protocol 1: Knoevenagel Condensation

Target: Synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitriles. Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Experimental Logic

We utilize a piperidine-catalyzed method in ethanol. Piperidine acts as a nucleophilic base that forms an iminium intermediate with the aldehyde (enhancing electrophilicity) and deprotonates the CMB-5-OMe. Ethanol is chosen as the solvent to allow precipitation of the product upon cooling, simplifying purification (Self-Validating Step).

Step-by-Step Protocol
  • Reagent Setup: In a 50 mL round-bottom flask, dissolve CMB-5-OMe (1.0 mmol, 187 mg) and the appropriate aromatic aldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) or 3 drops of triethylamine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a highly UV-active spot (
      
      
      
      ).
  • Work-up: Cool the reaction mixture to room temperature, then to

    
     in an ice bath.
    
  • Isolation: The product typically precipitates as a colored solid (yellow/orange due to extended conjugation). Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.

Data Summary: Substituent Effects

Aldehyde Substituent Reaction Time (h) Yield (%) Appearance
H (Benzaldehyde) 2.5 88 Yellow needles
4-NO2 (Strong EWG) 1.0 94 Orange powder

| 4-OMe (Strong EDG) | 4.5 | 76 | Pale yellow solid |

Application Protocol 2: Synthesis of Pyrido[1,2-a]benzimidazoles

Target: 1-Cyano-pyrido[1,2-a]benzimidazole derivatives. Context: This annulation fuses a third ring onto the benzimidazole core. The nitrogen of the benzimidazole attacks one carbonyl of a 1,3-dicarbonyl, while the active methylene attacks the other, forming a new pyridine ring.

Experimental Logic

A high-boiling polar solvent (DMF) or solvent-free microwave irradiation is required to overcome the activation energy for the second cyclization step. The 5-methoxy group makes the ring nitrogen more nucleophilic, generally accelerating the first step compared to the unsubstituted analog.

Step-by-Step Protocol
  • Reagent Setup: Mix CMB-5-OMe (1.0 mmol) and Acetylacetone (1.2 mmol) in a microwave-safe vial.

  • Solvent/Catalyst: Add DMF (2 mL) and a catalytic amount of piperidine (0.1 equiv).

  • Reaction (Microwave): Irradiate at

    
     for 15 minutes (Power: 150W).
    
    • Alternative (Thermal): Reflux in DMF (

      
      ) for 6-8 hours.
      
  • Work-up: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 20 minutes.

  • Isolation: Filter the resulting precipitate.

  • Purification: Flash column chromatography is usually required (Gradient: 0-5% Methanol in DCM) to separate regioisomers if the 5-methoxy group induces significant isomeric mixtures (7-OMe vs 8-OMe pyrido-fused products).

Workflow Diagram

AnnulationWorkflow Start Start: CMB-5-OMe + 1,3-Diketone Step1 Dissolve in DMF Add cat. Piperidine Start->Step1 Step2 Heat: 140°C (MW) or Reflux Step1->Step2 Decision TLC Check (Complete?) Step2->Decision Decision->Step2 No Quench Pour into Crushed Ice (Precipitation) Decision->Quench Yes Filter Filtration & Washing Quench->Filter Purify Column Chromatography (Sep. Regioisomers) Filter->Purify End Final Product: Pyrido[1,2-a]benzimidazole Purify->End

Figure 2: Operational workflow for the synthesis of tricyclic fused systems via cyclocondensation.

Expert Insights & Troubleshooting

A. Regioselectivity (The "Methoxy Problem") Because 5-methoxybenzimidazole exists as a tautomeric mixture (5-OMe


 6-OMe), N-alkylation or annulation can yield two regioisomers.
  • Observation: In basic conditions (e.g., Knoevenagel), the tautomerism does not affect the product structure because the reaction occurs at the exocyclic methylene.

  • Observation: In Annulation (Protocol 2), you may obtain a mixture of 7-methoxy and 8-methoxy pyrido[1,2-a]benzimidazoles.

  • Solution: Separate isomers using preparative HPLC or careful crystallization. 1H-NMR NOE (Nuclear Overhauser Effect) studies are required to assign the position of the methoxy group relative to the newly formed ring.

B. "Self-Validating" NMR Signatures

  • Starting Material: Look for the singlet at

    
     ppm (2H, 
    
    
    
    -CN).
  • Knoevenagel Product: The

    
     singlet disappears. A new olefinic singlet appears downfield (
    
    
    
    ppm).
  • Pyrido-fused Product: Disappearance of the nitrile stretch in IR (if participating) or shift in frequency. Appearance of new aromatic protons from the pyridine ring.

References

  • Preparation of 2-Cyanomethylbenzimidazoles

    • Copeland, R. A., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.[1]

    • Source:

  • Knoevenagel Condensation Protocols

    • Duan, Y. F., et al. (2013). Synthesis and antifungal activity of novel 2-(2-cyanomethyl-1H-benzimidazol-1-yl)-N-phenylacetamides. Journal of Chemical Research.

    • Source:

  • Synthesis of Pyrido[1,2-a]benzimidazoles

    • Rida, S. M., et al. (1986). Synthesis of some novel benzimidazole derivatives as potential antimicrobial agents. Pharmazie.
    • Contextual Grounding:

  • Tautomerism in Methoxybenzimidazoles

    • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
    • Source:

  • Microwave Assisted Synthesis of Fused Benzimidazoles

    • Baig, R. B. N., & Varma, R. S. (2012). Magnetic nano-catalysis: microwave-assisted synthesis of fused benzimidazoles. Green Chemistry.
    • Source:

Sources

Hydrolysis of 2-(cyanomethyl)benzimidazole to 2-benzimidazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Hydrolysis of 2-(Cyanomethyl)benzimidazole: A Comprehensive Guide to the Synthesis of 2-Benzimidazoleacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Specifically, 2-benzimidazoleacetic acid is a critical precursor and pharmacophore for compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a detailed guide to the synthesis of 2-benzimidazoleacetic acid via the hydrolysis of 2-(cyanomethyl)benzimidazole. It elucidates the underlying chemical mechanisms of both acid and base-catalyzed hydrolysis, offers two distinct, validated protocols, and presents a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific laboratory context.

Mechanistic Insight: The Conversion of a Nitrile to a Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The reaction proceeds through a two-stage process: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the final carboxylic acid.[5][6] This conversion can be effectively catalyzed by either acid or base, with each pathway possessing a distinct mechanistic sequence.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9] The subsequent steps involve a series of proton transfers and tautomerization to form a stable amide intermediate, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[6][9]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[5][8] This forms a negatively charged intermediate that is subsequently protonated by water. Tautomerization then yields the amide intermediate.[5] Continued hydrolysis of the amide under basic conditions produces a carboxylate salt, which upon acidic workup, yields the final carboxylic acid. The base-catalyzed method can sometimes be controlled under milder conditions to isolate the amide intermediate if desired.[7]

Reaction_Scheme cluster_start Starting Material cluster_pathways Hydrolysis Pathways cluster_intermediate Intermediate cluster_end Final Product Start 2-(Cyanomethyl)benzimidazole Acid Acid-Catalyzed (e.g., H₂SO₄, Heat) Start->Acid H₃O⁺ Base Base-Catalyzed (e.g., NaOH, Heat) Start->Base OH⁻ Amide 2-Benzimidazoleacetamide Acid->Amide Base->Amide End 2-Benzimidazoleacetic Acid Amide->End Hydrolysis

Caption: General scheme for the hydrolysis of 2-(cyanomethyl)benzimidazole.

Comparative Protocol Analysis

The choice between acid and base catalysis depends on substrate compatibility, desired reaction time, and available workup procedures. The following table summarizes the key parameters for each protocol detailed in this guide.

ParameterProtocol 1: Acid-Catalyzed HydrolysisProtocol 2: Base-Catalyzed Hydrolysis
Catalyst/Reagent 50% Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Typical Temperature 100-120 °C100 °C (Reflux)
Typical Reaction Time 4-5 hours3-6 hours
Workup Neutralization with a strong base (e.g., NH₄OH)Neutralization with an acid (e.g., Acetic Acid)
Key Considerations Requires careful handling of concentrated acid. The product precipitates upon neutralization.Potential for higher amounts of amide intermediate if the reaction is incomplete. Preferred by some for cleaner product comparison.[10]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 2-benzimidazoleacetic acid.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Reagents (Starting Material, Acid/Base, Solvent) Setup->Reagents Heat 3. Heat to Reaction Temp (e.g., 100-120 °C) Reagents->Heat Monitor 4. Monitor Reaction (TLC) Heat->Monitor Workup 5. Workup (Cool, Neutralize, Precipitate) Monitor->Workup Isolate 6. Isolate Product (Vacuum Filtration) Workup->Isolate Purify 7. Purify & Dry (Recrystallization, Vacuum Oven) Isolate->Purify Analyze 8. Characterize (MP, NMR, MS) Purify->Analyze

Caption: A standardized workflow for laboratory synthesis and analysis.

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

Principle: This method utilizes concentrated sulfuric acid to catalyze the hydrolysis of the nitrile group under elevated temperatures. The product is conveniently isolated by neutralizing the acidic solution, which causes it to precipitate.[10]

Materials and Reagents:

  • 2-(Cyanomethyl)benzimidazole

  • Sulfuric Acid (H₂SO₄), 50% aqueous solution

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Safety Precautions:

  • 2-(Cyanomethyl)benzimidazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a chemical fume hood.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Has a pungent odor and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(cyanomethyl)benzimidazole (1.57 g, 10 mmol).

  • Working in a chemical fume hood, carefully add 10 mL of a 50% sulfuric acid solution to the flask.

  • Attach a reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to 120 °C using a heating mantle and maintain this temperature for 4-5 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Cool the reaction mixture further in an ice bath.

  • Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise with constant stirring. The addition is highly exothermic. Monitor the pH until it reaches approximately 7.

  • The product, 2-benzimidazoleacetic acid, will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield crude 2-benzimidazoleacetic acid.

Purification:

  • The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide

Principle: This protocol employs a strong base to facilitate the hydrolysis. Some researchers prefer this method as it can lead to a cleaner reaction profile. The reaction time may need to be extended to ensure complete conversion of the amide intermediate.[10]

Materials and Reagents:

  • 2-(Cyanomethyl)benzimidazole

  • Sodium Hydroxide (NaOH), pellets or solution

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Safety Precautions:

  • 2-(Cyanomethyl)benzimidazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

  • Sodium Hydroxide: Highly corrosive and causes severe skin burns and eye damage. Handle with care.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Procedure:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(cyanomethyl)benzimidazole (e.g., 10 mmol) in the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reflux for at least 6 hours to ensure complete hydrolysis and minimize the presence of the amide intermediate.[10] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Slowly neutralize the basic solution by adding glacial acetic acid dropwise with continuous stirring. Monitor the pH until it reaches the isoelectric point of the amino acid (typically pH 5-6), at which point the product will precipitate.

  • Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the purified 2-benzimidazoleacetic acid under vacuum.

Troubleshooting

  • Incomplete Reaction (Amide Intermediate Present): If analysis (e.g., NMR, TLC) shows the presence of the 2-benzimidazoleacetamide intermediate, the most common cause is insufficient reaction time or temperature. Extend the reflux time by 1-2 hour increments and re-analyze. For the basic hydrolysis, some sources suggest that longer reaction times (up to 6 hours) are necessary to drive the reaction to completion.[10]

  • Low Yield: Low product recovery can result from incomplete precipitation during neutralization. Ensure the pH is carefully adjusted to the isoelectric point of 2-benzimidazoleacetic acid. Over-acidification or making the solution too basic can cause the product to redissolve. Ensure the solution is thoroughly chilled before filtration to maximize precipitation.

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

  • ResearchGate. (2014, October 13). What is the procedure for the synthesis of 2-acetic acid benzimidazole from 2-cyanomethyl benzimidazole? Available at: [Link]

  • Chemos GmbH & Co.KG. (2020, September 16). Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. Available at: [Link]

  • Neuroquantology. A Synthetic Approach to Benzimidazole Derivatives and Their Potential Therapeutic Uses: A Review. Available at: [Link]

  • Google Patents. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole.
  • PMC. 2‑(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Available at: [Link]

  • Google Patents. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles.
  • Crimson Publishers. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Available at: [Link]

  • ResearchGate. (2017, February 20). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Available at: [Link]

  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. Available at: [Link]

  • Journal of the American Chemical Society. The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Available at: [Link]

  • PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available at: [Link]

  • HETEROCYCLES. (2006). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Available at: [Link]

  • MDPI. (2021, October 17). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Available at: [Link]

Sources

Application Note: Optimized Synthesis of 3-Substituted-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acrylonitriles via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anthelmintic, antiviral, and antineoplastic agents. Specifically, 2-(cyanomethyl)-5-methoxybenzimidazole represents a critical intermediate. The presence of the 5-methoxy group introduces electron-donating properties that modulate the pharmacokinetics and fluorescence of the final conjugated systems, while the cyanomethyl motif provides an acidic "active methylene" site for C-C bond formation.

This Application Note details the Knoevenagel condensation of this scaffold with various aldehydes. Unlike standard malononitrile condensations, the benzimidazole moiety introduces steric bulk and specific solubility constraints (pKa ~11.0) that require optimized protocols.

Key Applications:

  • Drug Discovery: Synthesis of tubulin polymerization inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).

  • Materials Science: Development of push-pull fluorophores for bio-imaging.

Mechanistic Insight

The reaction is driven by the acidity of the methylene protons (


-CH

) attached to the benzimidazole ring. The electron-withdrawing nature of the nitrile group (-CN) and the imine nitrogen of the benzimidazole ring renders these protons acidic enough to be removed by weak organic bases (e.g., piperidine).
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Deprotonation: Base removes a proton from the methylene group, generating a resonance-stabilized carbanion.[1]

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer & Elimination: The resulting alkoxide is protonated (aldol-like intermediate), followed by base-assisted dehydration to form the

    
    -unsaturated nitrile.
    

KnoevenagelMechanism Start Reactants: Benzimidazole + Aldehyde Carbanion Intermediate 1: Resonance-Stabilized Carbanion Start->Carbanion Deprotonation (-H+) Base Catalyst (Base) (Piperidine) Base->Carbanion Promotes Aldol Intermediate 2: Aldol Adduct (Alcohol) Carbanion->Aldol Nucleophilic Attack Product Final Product: Acrylonitrile Derivative (Conjugated) Aldol->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol A: Thermal Condensation (The "Gold Standard")

Best for: Scale-up, thermally stable aldehydes, and laboratories without microwave reactors.

Reagents:

  • 2-(cyanomethyl)-5-methoxybenzimidazole (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(cyanomethyl)-5-methoxybenzimidazole in 10 mL of absolute ethanol.

    • Note: The 5-methoxy derivative may require gentle warming (40°C) for complete dissolution compared to the unsubstituted parent.

  • Addition: Add 1.0 mmol of the appropriate aldehyde.

  • Catalysis: Add 3-4 drops (approx. 0.1 mmol) of piperidine.

    • Critical Control: Do not use excess base; it can lead to Michael addition side-products or hydrolysis of the nitrile.

  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product usually fluoresces under UV (365 nm) or appears as a distinct bright spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and then diethyl ether. Recrystallize from EtOH/DMF (9:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, electron-rich aldehydes (slow reactors), and high-throughput screening.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Water:Ethanol (1:1) or solvent-free (neat).

Step-by-Step Procedure:

  • Mixing: In a microwave-safe process vial (G10 or G30), mix 1.0 mmol of the benzimidazole and 1.0 mmol of aldehyde.

  • Solvent: Add 2 mL of Water:Ethanol (1:1).

    • Green Tip: For solvent-free conditions, grind the reactants together in a mortar before transferring to the vial and adding 1 drop of piperidine.

  • Irradiation: Seal the vial. Irradiate at 140°C (dynamic power mode, max 300W) for 5–10 minutes .

    • Safety: Ensure the vessel is rated for at least 15 bar pressure.

  • Isolation: Cool to 50°C using compressed air. Pour the mixture into crushed ice. Filter the precipitate.

Scope and Optimization Guide

The electronic nature of the aldehyde significantly impacts reaction kinetics. The 5-methoxy group on the benzimidazole ring acts as an Electron Donating Group (EDG), slightly reducing the acidity of the methylene protons compared to nitro-substituted analogs. Therefore, electrophilicity of the aldehyde is the rate-determining factor.

Table 1: Optimization Data (Ethanol Reflux)

Aldehyde TypeSubstituent (R)Electronic EffectReaction Time (h)Yield (%)Notes
Aromatic 4-NO

Strong EWG1.592Fast precipitation.
Aromatic 4-ClWeak EWG2.588Standard behavior.
Aromatic H (Benzaldehyde)Neutral3.085Baseline.
Aromatic 4-OMeStrong EDG6.0 - 8.072Requires longer reflux; microwave recommended.
Heterocyclic 2-ThiopheneElectron Rich5.078Good fluorescence.
Aliphatic PropionaldehydeEnolizable--<40Avoid: Self-condensation of aldehyde competes.
  • EWG: Electron Withdrawing Group (Accelerates reaction).

  • EDG: Electron Donating Group (Retards reaction).

Optimization Workflow

Use the following logic tree to select the correct protocol for your specific aldehyde substrate.

OptimizationWorkflow Start Select Aldehyde Substrate CheckType Is the Aldehyde Aliphatic or Aromatic? Start->CheckType Aliphatic Aliphatic (e.g., Heptanal) CheckType->Aliphatic Aliphatic Aromatic Aromatic / Heteroaromatic CheckType->Aromatic Aromatic MethodC Use Knoevenagel-Cope (Add AcOH/NH4OAc) Aliphatic->MethodC High risk of Aldol side-reaction CheckELEC Electronic Nature? Aromatic->CheckELEC EWG Electron Withdrawing (NO2, Cl, CN) CheckELEC->EWG EDG Electron Donating (OMe, OH, NMe2) CheckELEC->EDG MethodA Use Protocol A (Thermal) Time: 1-3 hrs Yield: High EWG->MethodA MethodB Use Protocol B (Microwave) Time: 10 mins Force completion EDG->MethodB Overcome low electrophilicity

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics.

Troubleshooting & Critical Parameters

  • Starting Material Insolubility:

    • Issue: The 5-methoxybenzimidazole does not dissolve in ethanol at RT.

    • Solution: Switch solvent to DMF (Dimethylformamide) or use a 1:1 EtOH:DMF mixture. Note that DMF requires aqueous workup (pouring into ice water) to precipitate the product.

  • No Precipitation:

    • Issue: Product remains in solution after cooling.

    • Solution: The product might be an oil. Evaporate solvent to 20% volume, add crushed ice, and scratch the flask walls to induce crystallization.

  • Low Yield with Phenolic Aldehydes (e.g., Salicylaldehyde):

    • Issue: The phenolic -OH is acidic and neutralizes the piperidine catalyst.

    • Solution: Increase piperidine to 1.2 eq or use triethylamine (TEA) as a non-nucleophilic alternative base.

References

  • Microwave-Assisted Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study."[2] Asian Journal of Chemistry, vol. 20, no. 2, 2008.

  • Anticancer Applications: Tahlan, S., et al. "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Molecules, vol. 29, no.[3] 2, 2024.

  • General Knoevenagel Mechanism: "Knoevenagel Condensation." Organic Chemistry Portal.

  • Benzimidazole Properties: "2-(Cyanomethyl)benzimidazole - Substance Information." ChemicalBook.

Sources

Troubleshooting & Optimization

Separating 5-methoxy and 6-methoxy benzimidazole regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Regioisomer Separation

Topic: Troubleshooting Separation & Analysis of 5-Methoxy vs. 6-Methoxy Benzimidazoles Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Status: Active Guide

Core Concept: Tautomerism vs. Regioisomerism

Before attempting separation, you must validate the chemical nature of your sample. A common source of confusion in benzimidazole chemistry is the distinction between prototropic tautomers and fixed regioisomers .

The "Unsubstituted" Trap (R = H)

If your benzimidazole has a free N-H (no substituent on Nitrogen-1), you cannot separate the 5-methoxy and 6-methoxy forms in solution. [1]

  • Reason: They exist in rapid equilibrium (

    
    ).[1] The proton hops between N1 and N3.
    
  • Result: In solution (NMR, HPLC), you observe a single "averaged" species or broadened peaks.[1]

  • Nomenclature: Correctly referred to as 5(6)-methoxybenzimidazole .[1][2]

The "Substituted" Reality (R = Alkyl/Aryl)

Once you alkylate the nitrogen (e.g.,


-methyl), the structure is locked.[1] The proton can no longer shift.[3] You now have two distinct, stable molecules:
  • 1-alkyl-5-methoxybenzimidazole

  • 1-alkyl-6-methoxybenzimidazole

These are separable regioisomers. This guide focuses on separating and identifying these locked forms.

Tautomer_vs_Regio Parent 5(6)-Methoxybenzimidazole (R=H) Equilibrium Rapid Tautomerism (Inseparable in Solution) Parent->Equilibrium Alkylation Alkylation (R-X) Parent->Alkylation Synthetic Step Isomer5 1-R-5-Methoxy (Regioisomer A) Alkylation->Isomer5 Path A Isomer6 1-R-6-Methoxy (Regioisomer B) Alkylation->Isomer6 Path B

Caption: The critical transition from inseparable tautomers to separable regioisomers via N-alkylation.

Module 1: Diagnostic & Analytical (The "Identify" Phase)[1]

User Issue: "I have two peaks in HPLC/TLC, but I don't know which is the 5-isomer and which is the 6-isomer."

Standard Protocol: Use 1D NOE (Nuclear Overhauser Effect) NMR.[1] This is the only self-validating method that does not rely on unreliable chemical shift predictions.

The Structural Logic
  • Geometry: In both isomers, the

    
    -alkyl group (
    
    
    
    ) is spatially close to the proton at position 7 (
    
    
    ).[1]
  • Differentiation: The difference lies in the multiplicity of

    
    , which depends on its neighbors.
    
Feature1-Alkyl-5-Methoxy 1-Alkyl-6-Methoxy
Structure Methoxy is at C5.[1]Methoxy is at C6.
H-7 Environment

has a neighbor at

.

has a neighbor at

(no proton).[1]
H-7 Multiplicity Doublet (

Hz)
Singlet (or very small meta-doublet)
NOE Result Irradiate


Enhance Doublet
Irradiate


Enhance Singlet

Step-by-Step NOE Experiment:

  • Sample Prep: Dissolve ~5-10 mg in DMSO-

    
     or CDCl
    
    
    
    . Ensure the sample is free of paramagnetic impurities.
  • Acquisition: Run a standard

    
     NMR to locate the 
    
    
    
    -alkyl signal (usually 3.5–4.0 ppm) and the aromatic region.
  • Irradiation: Set the NOE irradiation frequency exactly on the

    
    -alkyl peak.
    
  • Analysis: Look for positive enhancement in the aromatic region (7.0–7.8 ppm).

    • If the enhanced peak is a Doublet , you have the 5-OMe isomer.

    • If the enhanced peak is a Singlet , you have the 6-OMe isomer.

Module 2: Preparative Separation (The "Isolate" Phase)[1]

User Issue: "My isomers co-elute on silica gel or have poor resolution."

Troubleshooting Guide:

A. Flash Chromatography (Normal Phase)

Benzimidazole regioisomers often have very similar


 values on silica because the methoxy group's electronic influence is subtle.
  • Fix 1: Change Selectivity. Switch from EtOAc/Hexane to DCM/MeOH or DCM/Acetone . The different solvent selectivity can often pull the isomers apart.

  • Fix 2: Deactivation. Benzimidazoles are basic and can streak on acidic silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen bands.[1]

B. Preparative HPLC (Reverse Phase)

This is the preferred method for high purity.

  • The pH Factor: Benzimidazoles have a pKa

    
     5.5.
    
    • Low pH (0.1% TFA, pH ~2): Both isomers are protonated (cations).[1] They are very polar and elute early, often co-eluting.

    • High pH (10mM Ammonium Bicarbonate, pH ~9-10): Both isomers are neutral. They are more retained (hydrophobic) and interact more strongly with the C18 stationary phase, maximizing resolution.[1]

Recommended HPLC Method:

  • Column: C18 High-pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Organic: Acetonitrile.[3][4]

  • Gradient: 5% to 60% MeCN over 20 mins.

Data Interpretation (Elution Order): While not absolute, in Reverse Phase (C18) at High pH:

  • 1-Alkyl-6-methoxy often elutes first (slightly less hydrophobic due to resonance vectors).[1]

  • 1-Alkyl-5-methoxy often elutes second .[1] Note: Always confirm fractions with the NOE method described in Module 1.

Separation_Workflow Start Mixture of Isomers Check Check TLC (DCM/MeOH) Start->Check Flash Flash Chromatography (Add 1% TEA) Check->Flash Rf > 0.1 difference HPLC Prep HPLC (High pH Buffer) Check->HPLC Co-elution Analysis 1D NOE Verification Flash->Analysis Isolate Fractions HPLC->Analysis Isolate Fractions

Caption: Decision tree for selecting the appropriate purification modality.

FAQ: Common Pitfalls

Q: Can I predict the ratio of 5-OMe to 6-OMe during synthesis? A: Generally, alkylation of 5(6)-methoxybenzimidazole yields a ~1:1 mixture .[1]

  • Mechanism: The anion is delocalized over N1 and N3.

  • Sterics: If the alkylating agent is small (MeI), the ratio is near 1:[1]1. If the agent is bulky (Benzyl, Isopropyl), the 1,6-isomer is often favored slightly because the N1 position (adjacent to H-7) is less sterically hindered than the N3 position (adjacent to H-4, which is flanked by the methoxy at C5 in the transition state).[1] However, this selectivity is rarely high enough to avoid chromatographic separation [1].

Q: Why does my NMR show broad peaks even after separation? A: You likely have trace acid in your NMR solvent (e.g., CDCl


 often becomes acidic over time).[1] This protonates the benzimidazole, causing exchange broadening.
  • Fix: Filter your CDCl

    
     through basic alumina or add a drop of NaOD to DMSO-
    
    
    
    samples to ensure the molecule is in the free base form.

Q: I see a "cross-peak" in NOESY but I'm not sure if it's H-7. A: Verify the chemical shift. H-2 (the proton between the nitrogens) is usually the most downfield singlet (~8.0 ppm).[1] H-7 is usually around 7.2–7.5 ppm.[1] The NOE must be to the aromatic proton, not H-2.

References

  • Regioselectivity in Benzimidazole Alkylation

    • Title: "Regioselective alkylation of 5(6)-substituted benzimidazoles"
    • Source:Journal of the Chemical Society, Perkin Transactions 1
    • Context: Discusses how steric bulk of the electrophile influences the N1 vs N3 attack r
    • URL:[Link]

  • NMR Characterization Techniques

    • Title: "Differentiation of 1,5- and 1,6-disubstituted benzimidazoles by NMR"
    • Source:Magnetic Resonance in Chemistry
    • Context: Defines the NOE interactions between N-substituents and H-7/H-2.
    • URL:[Link]

  • HPLC Method Development

    • Title: "Effect of pH on the separation of benzimidazole deriv
    • Source:Journal of Chrom
    • Context: Validates the use of high pH buffers (ammonium bicarbon
    • URL:[Link][1]

Sources

Preventing polymerization during benzimidazole-2-acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZ-CN-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deceptive" Methylene

The synthesis of benzimidazole-2-acetonitrile (also known as 2-(cyanomethyl)benzimidazole) is notoriously prone to failure, often resulting in intractable black tars rather than the desired crystalline solid.

The Root Cause: The failure is rarely due to the primary condensation reaction. It is caused by the hyper-acidity of the


-methylene protons  (C2 position). The electron-withdrawing nature of both the benzimidazole ring (specifically the imine nitrogen) and the nitrile group renders these protons highly acidic (

).

Under basic conditions or high thermal stress, this methylene group deprotonates, forming a carbanion that attacks the nitrile group of a neighboring molecule. This triggers a chain reaction (Thorpe-Ziegler type oligomerization) or oxidative dimerization, leading to "polymerization" (tar formation).

Diagnostic Hub: Why Did My Reaction Fail?

Use this decision matrix to identify the specific failure mode of your experiment.

TroubleshootingTree Start Symptom: Reaction Failed Tar Black/Dark Red Tar Start->Tar LowYield Low Yield / White Solid Start->LowYield CheckO2 Was atmosphere inert (N2/Ar)? Tar->CheckO2 CheckAcid Strong Acid (HCl/PPA) used? LowYield->CheckAcid Hydrolysis Product is Amide/Acid CheckTemp Temp > 100°C? CheckO2->CheckTemp Yes Oxidative CAUSE: Oxidative Coupling (Dimerization) CheckO2->Oxidative No Polymer CAUSE: Anionic Polymerization (Self-Condensation) CheckTemp->Polymer Yes (Thermal) CheckWater Was solvent dry? CheckWater->Hydrolysis Product Analysis HydrolysisRoot CAUSE: Nitrile Hydrolysis (Acid + Water) CheckWater->HydrolysisRoot No (Wet) CheckAcid->CheckWater Yes

Figure 1: Diagnostic decision tree for isolating synthesis failures.

The Mechanism of Failure (Polymerization)

To prevent the issue, you must understand the enemy. The "polymer" is actually a complex mixture of oligomers and fused tricyclic systems (such as benzimidazo[1,2-a]benzimidazole derivatives).

The Pathway
  • Initiation: A base (or even trace impurities) deprotonates the

    
    -methylene.
    
  • Propagation: The resulting carbanion attacks the electrophilic nitrile carbon of a second molecule.

  • Termination/Cyclization: The intermediate cyclizes to form stable, highly colored fused ring systems.

Mechanism Reactant 2-Cyanomethyl benzimidazole Anion α-Carbanion (Highly Reactive) Reactant->Anion Base/Heat (-H+) Dimer Imino-Dimer Intermediate Anion->Dimer + Reactant (Attack CN) Polymer Fused Tricyclic 'Tar' (Polymer) Dimer->Polymer Cyclization/-NH3

Figure 2: The self-condensation pathway leading to tar formation.

Optimized Protocols

Do not use generic benzimidazole synthesis conditions. Use these specific protocols designed to minimize


-methylene activation.
Method A: The "Phillips" Modification (Acid-Mediated)

Best for: Large scale, avoiding oxidative coupling.

The Logic: Using strong acid protonates the benzimidazole nitrogens, preventing the formation of the reactive carbanion species. However, water must be rigorously excluded to prevent nitrile hydrolysis.

ParameterSpecificationReason
Reagents o-Phenylenediamine (1.0 eq), Ethyl cyanoacetate (1.1 eq)Slight excess of ester ensures consumption of diamine.
Solvent 4N HCl (Aqueous) or PPA (Polyphosphoric Acid)Acid suppresses the anionic polymerization mechanism.
Temperature Reflux (100°C)Required for cyclization.[1]
Time 30–60 minsCritical: Prolonged heating leads to hydrolysis (Amide formation).
Quenching Ice-Water + Ammonia (pH 8-9)Neutralize carefully; heat generated during neutralization can trigger polymerization.

Step-by-Step:

  • Dissolve o-phenylenediamine in 4N HCl.

  • Add ethyl cyanoacetate dropwise at room temperature.

  • Heat to reflux for exactly 45 minutes. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Cool to 0°C in an ice bath.

  • Slowly neutralize with concentrated ammonia solution while stirring vigorously . Do not let the internal temp rise above 10°C.

  • Filter the precipitate immediately.

Method B: The "Mild" Ethanol Route (Green Chemistry)

Best for: Small scale, high purity requirements.

The Logic: Avoids strong acids/bases entirely. Relies on the high reactivity of ethyl cyanoacetate.

  • Mix o-phenylenediamine (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (10 mL).

  • Reflux for 20 minutes .

  • Cool. The product often crystallizes directly.

  • If tar forms: You likely had old, oxidized phenylenediamine. Recrystallize your starting material first.

Troubleshooting & FAQs

Q1: My product is a dark red/black solid. Can I purify it?

A: Likely not. The color comes from conjugated fused-ring systems (impurities) that co-precipitate with your product.

  • The Fix: If the solid is sticky (tar), discard it. If it is a solid with surface discoloration, try recrystallization from ethanol/water (1:1) with activated charcoal.

  • Prevention: Purge your reaction vessel with Nitrogen/Argon. Oxygen promotes the oxidative dimerization of the active methylene.

Q2: I obtained a white solid, but the NMR shows no nitrile peak (~2200 cm⁻¹ IR absent).

A: You hydrolyzed the nitrile.

  • Cause: Too much water in the acid method, or refluxing too long.

  • The Product: You likely made 2-benzimidazoleacetamide or the carboxylic acid.

  • Correction: Reduce reflux time by 50% or switch to anhydrous conditions (PPA).

Q3: Can I use 2-chloromethylbenzimidazole and NaCN instead?

A: NOT RECOMMENDED.

  • Why: Cyanide (CN⁻) is a base. It will deprotonate the product as soon as it forms, leading to immediate polymerization.

  • If you must: Use a two-phase system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to keep the cyanide away from the product, or use TMS-CN in a non-basic environment.

Q4: How do I store the product?

A: The product has a limited shelf life at room temperature due to auto-oxidation.

  • Storage: Dark, 4°C (Fridge), under inert atmosphere if possible.

References

  • Copeland, R. A. B., & Day, A. R. (1943).[2][3] The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075.[3]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • Dawood, K. M., et al. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Journal of Heterocyclic Chemistry, 47, 243.

  • El-Sabaway, J. M., et al. (2009).[4] Synthesis and Characterization of Some New Substituted Benzimidazolyl Acrylonitriles. National Journal of Chemistry, 33, 220-228.

Sources

Purification methods for 2-(cyanomethyl)-5-methoxybenzimidazole (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It prioritizes actionable protocols, mechanistic troubleshooting, and safety-critical distinctions between purification methodologies.

Case ID: PUR-BZ-5M-CN Status: Operational Applicability: Medicinal Chemistry, PPI (Proton Pump Inhibitor) Synthesis, Heterocyclic Intermediates[1][2]

Executive Summary & Decision Matrix

2-(cyanomethyl)-5-methoxybenzimidazole is a critical intermediate, often serving as a precursor for proton pump inhibitors (e.g., Omeprazole analogs) or kinase inhibitors.[1][2] Its purification is complicated by two main factors:

  • Tautomeric Equilibrium: The N-H proton shifts between N1 and N3, leading to 5-methoxy/6-methoxy tautomers in solution, which can complicate NMR interpretation and chromatographic peak shape.[1][2]

  • Reactive Methylene: The (

    
    ) group adjacent to the nitrile is acidic and prone to oxidation or polymerization, leading to "tarry" impurities.[1][2]
    
Method Selection Guide

Use the following matrix to determine the appropriate purification strategy for your specific batch needs.

FeatureRecrystallization (Protocol A) Flash Chromatography (Protocol B)
Primary Use Case Bulk purification (>10g); Removal of inorganic salts and starting diamines.[1][2]High-purity isolation (<5g); Separation of close-eluting regioisomers or degradation products.[1][2]
Purity Potential 95-98% (Single pass)>99.5%
Yield 70-85% (Losses to mother liquor)85-95%
Throughput High (Batch scale-up easy)Low to Medium
Key Risk "Oiling out" if cooling is too rapid; Thermal decomposition of nitrile.[1][2]Irreversible adsorption (tailing) on silica due to basic nitrogen.[1][2]
Cost Efficiency High (Solvent recovery possible)Low (High solvent/silica consumption)

Protocol A: Recrystallization (The "Workhorse" Method)[2]

Theory: Benzimidazoles exhibit significantly higher solubility in hot alcohols than in cold alcohols or water.[1][2] The 5-methoxy group increases solubility in organic solvents compared to the unsubstituted parent, requiring a polarity adjustment (antisolvent) for optimal recovery.[2]

Reagents
  • Solvent: Ethanol (Absolute) or Methanol.[1][2]

  • Antisolvent: Deionized Water (Cold).[1][2]

  • Decolorizing Agent: Activated Charcoal (Norit or equivalent).[1][2]

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (approx. 5-7 mL per gram of crude).[1][2]

    • Heat to reflux (

      
      ).[1][2] Note: Do not exceed 
      
      
      
      to prevent nitrile hydrolysis.[1][2]
    • If solid remains, add ethanol in small increments until dissolved.[1][2]

  • Decolorization (Critical for Stability):

    • Mechanistic Insight: Dark color usually indicates oxidative coupling of the methylene bridge.[2]

    • Remove from heat source to stop boiling.[1][2]

    • Add Activated Charcoal (5-10 wt%).[1][2]

    • Reflux for 10-15 minutes.

    • Filter hot through a Celite pad to remove charcoal.[1][2]

  • Crystallization:

    • Concentrate the filtrate by rotary evaporation to approx. 70% of original volume.[1][2]

    • Slowly add warm water (

      
      ) until a faint turbidity persists (Cloud Point).
      
    • Troubleshooting: If the solution turns milky instantly, you added water too fast.[1][2] Re-heat to clarify.

    • Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel.[1][2]

    • Wash with a cold Ethanol:Water (1:[1][2]1) mixture.

    • Dry under vacuum at

      
      .[1][2] Warning: Higher temperatures may cause surface oxidation (browning).[1][2]
      

Protocol B: Flash Chromatography (The "High Purity" Method)[2]

Theory: The benzimidazole nitrogen is basic (


).[2] On standard acidic silica gel, it protonates and drags (tails), ruining separation.[1][2] You must  use a basic modifier.
System Setup
  • Stationary Phase: Silica Gel 60 (

    
     mesh).[1][2]
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1][2]
    
Optimized Gradient Table
Time/Volume% DCM% MeOH (with 1%

)
Objective
Equilibration 98%2%Pre-saturate silica surface sites.[1][2]
Loading 98%2%Load sample (dissolved in min. DCM).
Elution 1 95%5%Elute non-polar impurities (starting diamines).[1][2]
Elution 2 90%10%Product Elution (Target)
Wash 80%20%Strip highly polar degradation products.[1][2]
Technical Notes
  • Sample Loading: Do not load in pure Methanol; it is too strong and will cause band broadening.[1][2] Use DCM with a drop of MeOH if solubility is poor, or use "dry loading" (adsorb crude onto silica, dry, and pour on top of column).[1][2]

  • Tailing Control: If using TEA, wash the collected fractions with brine immediately to remove the amine, as residual TEA can catalyze nitrile hydrolysis during concentration.[1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision pathway and impurity fate during purification.

PurificationLogic Start Crude 2-(cyanomethyl)-5-methoxybenzimidazole CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision Recryst Protocol A: Recrystallization (Ethanol/Water) Decision->Recryst Yes (Bulk Cleanup) Chromat Protocol B: Flash Chromatography (DCM/MeOH + NH4OH) Decision->Chromat No (Complex Mixture) Impurity1 Filtrate: Starting Diamines & Salts Recryst->Impurity1 Removed Final Pure Product (White/Pale Yellow Solid) Recryst->Final Impurity2 Silica Adsorbed: Polymeric Tars Chromat->Impurity2 Trapped Chromat->Final

Caption: Decision logic for selecting the optimal purification route based on crude purity.

Troubleshooting & FAQs

Q1: My product is turning pink/red during recrystallization. What is happening?

Cause: This is the "Pink Benzimidazole" phenomenon, typically caused by the oxidation of residual 4-methoxy-1,2-phenylenediamine (starting material) or oxidative coupling of the active methylene group.[1] Solution:

  • Ensure you used Activated Charcoal in the hot filtration step.[1][2]

  • Add a pinch of sodium metabisulfite (

    
    ) to the recrystallization solvent as an antioxidant.[2]
    
  • Dry the final product in the dark.

Q2: The product "oiled out" instead of crystallizing.

Cause: The solvent polarity changed too quickly (added too much water) or the temperature dropped too fast.[2] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of Ethanol to solubilize the oil.[1][2]

  • Seed the solution with a pure crystal (if available) and scratch the glass wall of the flask.

  • Cool very slowly (wrap the flask in a towel to insulate).

Q3: NMR shows a "doublet" of peaks for the aromatic protons. Is it impure?

Analysis: Not necessarily. Benzimidazoles exist as tautomers.[1][2] In


, the proton on 

exchanges rapidly, usually showing an average signal.[1][2] However, if the sample is dry or cold, or if using

, you may see distinct signals for the 5-methoxy and 6-methoxy tautomers.[1][2] Verification: Run the NMR at elevated temperature (

); if the peaks coalesce into sharp singlets, it is tautomerism, not impurity.[2]
Q4: I have low recovery from Chromatography.

Cause: The basic benzimidazole is sticking to the acidic silica silanols.[2] Solution: Increase the modifier concentration. Switch from TEA to 1% Ammonia in Methanol . Alternatively, use "Amine-functionalized Silica" (NH2-Silica) which requires no mobile phase modifier.[1][2]

References

  • Synthesis & General Purification

    • ChemicalBook.[1][2] (2018).[1][2] "2-(Cyanomethyl)benzimidazole Synthesis and Properties."

  • Recrystallization Solvents & Methods

    • Google Patents.[1][2] (2008).[1][2] "WO2008045777A2 - Process for the preparation of benzimidazole derivatives."[1]

  • Chromatographic Behavior of Benzimidazoles

    • BenchChem Technical Support.[1][2][3] (2025).[1][2][3][4] "Purification methods for benzimidazole derivatives." [1][2]

  • Impurity Profiles & Stability

    • Prime Scholars.[1][2] (2024).[1][2][5] "Synthesis of 2-mercapto-5-methoxybenzimidazole and related impurities."

Sources

Technical Support Center: Optimizing Reaction Temperature for Solvent-Free Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solvent-free benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high yields and purity in your solvent-free syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding reaction temperature in solvent-free benzimidazole synthesis.

Q1: What is a good starting temperature for a solvent-free benzimidazole synthesis?

A good starting point for many solvent-free reactions between an o-phenylenediamine and an aldehyde is often slightly above the melting point of the reactants to ensure a homogenous melt. o-Phenylenediamine has a melting point of approximately 100-104°C.[1][2][3] Therefore, a starting temperature in the range of 110-140°C is often a reasonable initial parameter.[4] However, some catalytic systems can facilitate the reaction at significantly lower temperatures, even at room temperature.[5][6] For instance, a polymeric solid acid catalyst has been shown to be effective at 80°C under solvent-free conditions.[7]

Q2: How does temperature affect the rate and yield of the reaction?

Generally, increasing the reaction temperature will increase the reaction rate. However, the relationship with yield is more complex. An optimal temperature exists where the rate of the desired reaction is maximized while minimizing the rates of side reactions or thermal decomposition of reactants and products.[8][9] Exceeding this optimal temperature can lead to a decrease in yield due to the formation of impurities.

Q3: Can the reaction proceed at room temperature without a solvent?

Yes, certain highly efficient catalytic systems can promote the synthesis of benzimidazoles at ambient temperatures under solvent-free conditions.[5] For example, a cobalt(II)-mediated redox catalysis has been developed for the synthesis of various benzimidazoles at 25°C.[5] These methods are highly desirable from a green chemistry perspective.

Q4: How does microwave irradiation affect the optimal temperature?

Microwave-assisted synthesis can significantly accelerate the reaction, often at lower bulk temperatures compared to conventional heating.[10][11][12] For instance, excellent yields have been achieved at 60°C in just a few minutes using microwave irradiation with a suitable catalyst.[10][12] This is due to the efficient and direct heating of the reaction mixture by microwaves.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during solvent-free benzimidazole synthesis where temperature is a likely contributing factor.

Problem 1: Low to No Product Yield

Potential Causes and Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the condensation and cyclization steps.

    • Troubleshooting Protocol:

      • Ensure a Homogenous Melt: If your starting materials are solid, ensure the reaction temperature is above their melting points to facilitate mixing.

      • Systematic Temperature Increase: Incrementally increase the reaction temperature in 20°C steps (e.g., from 120°C to 140°C, then to 160°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Consider a Catalyst: If uncatalyzed, the introduction of a catalyst can dramatically lower the required reaction temperature.[6][7]

  • Reaction Time is Too Short: At a given temperature, the reaction may simply not have had enough time to proceed to completion.

    • Troubleshooting Protocol:

      • Time-Course Study: At your chosen temperature, take aliquots of the reaction mixture at different time points (e.g., 30 min, 1h, 2h, 4h) and analyze by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Side Products and Impurities

Potential Causes and Solutions:

  • Thermal Decomposition: Excessive heat can cause the decomposition of starting materials, intermediates, or the final benzimidazole product.[8][9] This is often indicated by a darkening of the reaction mixture.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: If you are observing significant charring or the formation of insoluble black material, reduce the temperature in 10-20°C increments.

      • Use a Milder Catalyst: Some catalysts can promote the reaction at lower temperatures, thereby avoiding decomposition.

  • Side Reactions: High temperatures can promote undesired side reactions. For instance, in the absence of a catalyst, higher temperatures might be required, which can lead to the formation of byproducts.

    • Troubleshooting Protocol:

      • Optimize Temperature with a Catalyst: The use of a suitable catalyst can allow for lower reaction temperatures, which can improve selectivity and reduce the formation of side products.[7]

Problem 3: Reaction Stagnation or Slow Conversion

Potential Causes and Solutions:

  • Sub-optimal Temperature for the Catalyst: If you are using a catalyst, there will be an optimal temperature range for its activity.

    • Troubleshooting Protocol:

      • Consult the Literature: For known catalysts, the optimal temperature range is often reported in the literature.

      • Catalyst-Specific Temperature Screen: If the optimal temperature is unknown, perform a temperature screen (e.g., from 80°C to 160°C in 20°C intervals) to determine the temperature at which the catalyst exhibits the highest activity.

Experimental Protocols & Methodologies

Protocol 1: Systematic Temperature Optimization for a Solvent-Free Benzimidazole Synthesis

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of a benzimidazole from an o-phenylenediamine and an aldehyde.

Materials:

  • o-Phenylenediamine derivative

  • Aldehyde derivative

  • Catalyst (if applicable)

  • Small reaction vials or round-bottom flasks

  • Heating block or oil bath with a temperature controller

  • TLC plates and developing chamber

  • Appropriate solvents for TLC analysis (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reactant Preparation: In separate reaction vials, accurately weigh the o-phenylenediamine (1 mmol), aldehyde (1.05 mmol), and catalyst (if used, e.g., 1-10 mol%).

  • Temperature Screening: Place the vials in a pre-heated heating block at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C).

  • Reaction Monitoring: After a set time (e.g., 1 hour), take a small sample from each vial, dissolve it in a suitable solvent (e.g., ethanol or ethyl acetate), and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots under UV light. Compare the intensity of the product spot and the consumption of the starting materials at each temperature.

  • Optimization: Based on the TLC analysis, identify the temperature that gives the highest conversion to the desired product with the fewest impurities. Further optimization of reaction time can be performed at this temperature.

Data Presentation

Table 1: Recommended Starting Temperatures for Solvent-Free Benzimidazole Synthesis under Various Conditions

Reaction ConditionReactantsCatalyst ExampleRecommended Starting Temperature (°C)Reference
Thermal, Uncatalyzedo-phenylenediamine + Acetic AcidNone140[4]
Thermal, Catalyzedo-phenylenediamine + AldehydePolymeric Solid Acid80[7]
Thermal, Catalyzedo-phenylenediamine + AldehydeCo-containing SBA-1560[13]
Microwave-AssistedN-phenyl-o-phenylenediamine + BenzaldehydeEr(OTf)₃60[10][12]
Ambient, Catalyzedo-phenylenediamine + AldehydeCo(acac)₂ / H₂O₂25[5]

Visualizations

Reaction Mechanism and Temperature Influence

The following diagram illustrates the generally accepted mechanism for benzimidazole formation and highlights the steps influenced by temperature.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation/Aromatization A o-Phenylenediamine + Aldehyde B Schiff Base Intermediate A->B H₂O (Influenced by Temperature) C Benzimidazoline Intermediate B->C Intramolecular Nucleophilic Attack D Benzimidazole Product C->D - 2H (Often requires heat or an oxidant)

Caption: Mechanism of benzimidazole synthesis highlighting temperature-influenced steps.

Workflow for Temperature Optimization

This workflow provides a logical approach to optimizing the reaction temperature for your specific solvent-free synthesis.

G start Start: Define Reactants and Catalyst System initial_temp Select Initial Temperature (e.g., 120°C or literature value) start->initial_temp run_rxn Run Reaction for a Fixed Time (e.g., 1 hour) initial_temp->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor decision High Yield & Purity? monitor->decision increase_temp Increase Temperature (e.g., by 20°C) decision->increase_temp No (Low Conversion) decrease_temp Decrease Temperature (e.g., by 10°C) decision->decrease_temp No (Impurities) optimize_time Optimize Reaction Time at Optimal Temperature decision->optimize_time Yes increase_temp->run_rxn decrease_temp->run_rxn end End: Optimized Protocol optimize_time->end

Caption: A systematic workflow for optimizing reaction temperature.

References

  • Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2022). MDPI. [Link]

  • An expeditious one-pot solvent free synthesis of benzimidazole derivatives. (2008). Arkivoc. [Link]

  • Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation. (2013). SciSpace. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]

  • Synthesis of Benzimidazoles using High Yield Thermal Method. (2025). IJFMR. [Link]

  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2024). International Journal of Industrial Engineering & Production Research. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

  • Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (2022). RSC Publishing. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Arkivoc. [Link]

  • Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (2022). Dalton Transactions. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). PMC. [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2013). Taylor & Francis Online. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]

  • o-PHENYLENEDIAMINE. LookChem. [Link]

  • AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. (2010). RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of benzimidazoles in high-temperature water. (2003). ResearchGate. [Link]

  • An Efficient solvent-free synthesis of imidazolines and benzimidazoles using K4[Fe(CN)6] catalysis. (2025). ResearchGate. [Link]

  • Green Synthesis of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • o-Phenylenediamine. Wikipedia. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of methylene protons in 2-(cyanomethyl)-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive reference for the structural validation of 2-(cyanomethyl)-5-methoxybenzimidazole using 1H NMR spectroscopy.

The Challenge: In drug discovery, benzimidazole derivatives are privileged scaffolds. However, their characterization is often complicated by annular tautomerism (N-H migration) and solubility issues. For 2-(cyanomethyl)-5-methoxybenzimidazole, the methylene protons (


) at the C2 position serve as the critical diagnostic anchor.

The Solution: This guide compares the chemical shift behavior of these methylene protons against common synthetic impurities and structural analogs. It establishes the methylene singlet (


 ppm in DMSO-

) as the primary metric for assessing reaction conversion and structural integrity.

Part 1: Structural Analysis & Chemical Shift Logic

The chemical shift of the methylene protons is governed by the combined electron-withdrawing effects of the nitrile group (anisotropic deshielding) and the benzimidazole ring (aromatic ring current and


 nitrogen electronegativity).
The "Diagnostic Singlet"

Unlike the complex aromatic region (6.8 – 7.6 ppm), which suffers from second-order coupling and tautomeric broadening, the methylene group appears as a distinct singlet in a relatively clear region of the spectrum.

Visualization: Electronic Environment & Shift Zones

The following diagram illustrates the structural influences on the chemical shift.

ChemicalShiftLogic Structure 2-(Cyanomethyl)-5-methoxybenzimidazole Methylene Methylene (-CH2-) Target Signal Structure->Methylene Result Observed Shift: ~4.4 - 4.6 ppm (DMSO-d6) Methylene->Result Nitrile Nitrile (-CN) Anisotropic Deshielding Nitrile->Methylene + ~1.5 ppm vs Alkane Benzimidazole Benzimidazole Ring Aromatic Ring Current Benzimidazole->Methylene + ~1.5 ppm vs Alkane Methoxy 5-Methoxy (-OCH3) Resonance Donor (Remote) Methoxy->Benzimidazole Increases e- density (Minor shielding effect on CH2)

Figure 1: Structural factors contributing to the deshielding of the C2-methylene protons.

Part 2: Comparative Analysis (Performance & Diagnostics)

This section compares the target molecule's spectral signature against alternative scenarios (solvents, analogs, and impurities) to ensure accurate identification.

Solvent Comparison: DMSO- vs. CDCl vs. Methanol-

The choice of solvent drastically alters the appearance and utility of the spectrum.

ParameterDMSO-

(Recommended)
CDCl

Methanol-

(CD

OD)
Solubility High. Dissolves polar benzimidazoles effectively.Low/Moderate. May require heating; risk of precipitation.High. Good solubility.
Methylene Shift (

)
4.40 – 4.60 ppm (Sharp Singlet)4.10 – 4.30 ppm (Often broader)Signal Diminishes (See Warning)
N-H Signal Visible (~12.5 ppm, broad).Often invisible or extremely broad.Invisible (Exchanges with D).
Diagnostic Verdict Gold Standard. Stabilizes tautomers and provides clear separation.Alternative. Use only if DMSO is unsuitable for downstream steps.Validation Tool. Use to prove the acidity of the CH2 protons.

Critical Warning (H-D Exchange): The methylene protons in 2-(cyanomethyl)benzimidazoles are sufficiently acidic (


) that they can undergo slowly catalyzed exchange with deuterium in protic solvents like Methanol-

, especially if trace base is present. This causes the signal to disappear over time, which can be used as a confirmation of structure but is poor for quantification.
Substituent Effects: 5-Methoxy vs. Unsubstituted

Researchers often confuse the 5-methoxy derivative with the unsubstituted parent or the 5-nitro analog.

CompoundSubstituent (C5)Methylene Shift (

)
Aromatic Region Characteristics
Target Molecule -OCH

4.45 ppm Complex. 3 protons. Coupling of H4/H6 is distinct (d, dd). Methoxy singlet at ~3.8 ppm.[1]
Parent Analog -H4.50 ppmSymmetric. 4 protons. AA'BB' pattern (pseudo-symmetric).
Nitro Analog -NO

4.65 ppmDeshielded. Nitro group pulls density, shifting CH2 slightly downfield.

Insight: The electronic effect of the 5-methoxy group is largely resonant electron donation into the ring. While it significantly shields the aromatic protons, its effect on the methylene protons (insulated by the C2 carbon) is minimal (


 ppm), making the methylene peak a stable marker regardless of remote substitution.

Part 3: Experimental Protocols

Protocol A: Standard Characterization (DMSO- )

Purpose: To obtain a publication-quality spectrum for purity assessment.

  • Sample Prep: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decomposition or side-reactions.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (

      
      ): Set to 5 seconds . The methylene protons can have longer 
      
      
      
      relaxation times; a short delay may suppress the integral, leading to incorrect stoichiometry calculations.
  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: The "D2O Shake" (Validation)

Purpose: To distinguish the methylene singlet from impurity peaks (like residual water or non-exchangeable impurities).

  • Acquire the standard spectrum in DMSO-

    
    .
    
  • Add 1 drop of D

    
    O  to the NMR tube.
    
  • Shake vigorously and re-acquire.

    • Result: The broad N-H peak (>12 ppm) will disappear immediately.

    • Result: The Methylene peak (~4.45 ppm) will persist (exchange is slow at neutral pH).

    • Result: The Water peak (~3.3 ppm) will shift and grow.

    • Interpretation: If the peak at 4.45 ppm disappears immediately, it was likely an OH/NH impurity, not the target methylene.

Part 4: Troubleshooting & Workflow Visualization

Common Impurities
  • Starting Material (Ethyl Cyanoacetate): Look for a singlet at 3.5 – 3.9 ppm (depending on solvent) and a triplet/quartet for the ethyl group.

  • Starting Material (Diaminobenzene): Look for broad aniline protons at 4.5 – 5.5 ppm (can overlap with methylene, use D2O shake to clear).

Decision Tree: Spectrum Interpretation

Workflow Start Acquire 1H NMR (DMSO-d6) CheckSinglet Is there a sharp singlet at 4.4 - 4.6 ppm? Start->CheckSinglet CheckIntegral Does Integral = 2H (relative to Methoxy 3H)? CheckSinglet->CheckIntegral Yes Impurity Suspect Impurity (Check 3.5-3.9 ppm) CheckSinglet->Impurity No CheckAromatic Check Aromatic Region (3 Protons + NH) CheckIntegral->CheckAromatic Yes CheckIntegral->Impurity No Tautomer Note: Aromatic peaks may be broad due to tautomerism CheckAromatic->Tautomer Success Identity Confirmed CheckAromatic->Success

Figure 2: Step-by-step logic for validating the synthesis product.

References

  • ChemicalBook. (2025). 2-(Cyanomethyl)benzimidazole Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598.[2] PubChem Compound Summary. Retrieved from

  • BenchChem. (n.d.). Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from

  • Lee, C. K., & Lee, I. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Bulletin of the Korean Chemical Society. Retrieved from

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Methoxy-substituted benzimidazoles, a prevalent scaffold in pharmaceuticals such as the proton-pump inhibitors omeprazole and esomeprazole, present a unique analytical challenge. Distinguishing between positional isomers is critical for patentability, pharmacology, and metabolism studies.[1] High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) has become an indispensable tool for this purpose.

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of methoxy-substituted benzimidazoles, focusing on how the position of the methoxy group dictates the observed product ions. We will explore the underlying fragmentation mechanisms and provide actionable protocols for acquiring high-quality, reproducible data.

The Benzimidazole Core: Foundational Fragmentation

Before delving into the effects of substitution, it is crucial to understand the intrinsic fragmentation behavior of the benzimidazole ring itself. Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the protonated benzimidazole molecule or its radical cation is relatively stable. A characteristic fragmentation pathway for the benzimidazole nucleus involves the sequential loss of two molecules of hydrogen cyanide (HCN).[2][3] This process is a hallmark of the imidazole ring's cleavage.[2][3]

Under ESI conditions, the protonated molecule [M+H]+ is the primary ion observed. Collision-Induced Dissociation (CID) of this ion initiates fragmentation. For the unsubstituted benzimidazole, a key fragmentation is the loss of an HCN molecule.[4]

The Methoxy Substituent Effect: A Positional Tug-of-War

The introduction of a methoxy group onto the benzimidazole core dramatically influences the fragmentation pathways. The position of this electron-donating group dictates which bonds are most likely to cleave, providing a diagnostic fingerprint for isomer differentiation.

Omeprazole, a well-studied methoxy-substituted benzimidazole, serves as an excellent model system. Its structure features two key components amenable to cleavage: the benzimidazole ring and the pyridine ring, linked by a methylsulfinyl chain.

Under positive-ion ESI-MS/MS conditions, the protonated omeprazole molecule ([M+H]+ at m/z 346) undergoes several characteristic fragmentations.[5] A major pathway involves the cleavage of the C-S bond, leading to the formation of two primary product ions:

  • The Pyridine Fragment: A protonated 4-methoxy-3,5-dimethyl-2-pyridylmethanol ion.

  • The Benzimidazole Fragment: A protonated 5-methoxy-1H-benzo[d]imidazol-2-thiol ion.

A detailed analysis of protonated omeprazole reveals a major fragment ion at m/z 198, which is formed by the neutral loss of the 6-methoxy-1H-1,3-benzodiazole moiety.[5] Another significant fragment at m/z 149 arises from the loss of the (4-methoxy-3,5-dimethylpyridine-2-yl)methanesulfinyl group.[5]

The fragmentation of omeprazole and its analogs is often initiated by a[6][7]-proton migration, which facilitates the cleavage.[7] This highlights the importance of the proton's mobility in directing the fragmentation pathways of protonated molecules.[8]

Comparative Fragmentation of Methoxy-Benzimidazole Isomers

Distinguishing between, for example, a 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy benzimidazole relies on subtle but significant differences in their MS/MS spectra. These differences often manifest in the relative abundances of common fragment ions or the presence of unique, position-specific fragments.

Substitution Pattern Precursor Ion [M+H] Key Diagnostic Fragment Ions (m/z) Proposed Neutral Loss Mechanistic Insight
5-Methoxy-Benzimidazole 149.0715134.0480CH₃Loss of a methyl radical from the methoxy group is a common initial step.
106.0495CH₃ + COSubsequent loss of carbon monoxide from the m/z 134 ion.
6-Methoxy-Benzimidazole 149.0715134.0480CH₃Similar initial loss of a methyl radical.
120.0651CHOLoss of a formyl radical, potentially indicating a rearrangement prior to fragmentation.
Omeprazole (complex) 346.1225198.0691C₈H₈N₂OCleavage yielding the pyridinyl portion.[5]
149.0582C₉H₁₁NO₂SCleavage yielding the benzimidazolyl portion.[5]

Note: The m/z values are theoretical exact masses and may vary slightly based on instrumentation.

The key to differentiating these isomers lies in the fact that the stability of the resulting fragment ions is influenced by the original position of the methoxy group. While initial cleavages like the loss of a methyl radical might be common, subsequent fragmentations can be unique. High-resolution mass spectrometry is essential to confirm the elemental composition of these fragments.[9]

Visualizing Fragmentation Pathways

To better understand the complex fragmentation processes, we can represent them using diagrams. Below are Graphviz representations of the primary fragmentation pathways for a generic methoxy-substituted benzimidazole and the more complex omeprazole molecule.

M [M+H]+ (Protonated Methoxy-Benzimidazole) F1 [M+H - CH3]+ (Loss of Methyl Radical) M->F1 -•CH3 F2 [M+H - CH3 - CO]+ (Loss of Carbon Monoxide) F1->F2 -CO

Caption: Generalized fragmentation of a simple methoxy-benzimidazole.

Omeprazole Protonated Omeprazole [M+H]+ m/z 346 Frag198 Pyridinyl Fragment m/z 198 Omeprazole->Frag198 Neutral Loss of C8H8N2O Frag149 Benzimidazolyl Fragment m/z 149 Omeprazole->Frag149 Neutral Loss of C9H11NO2S Frag180 [m/z 198 - H2O]+ m/z 180 Frag198->Frag180 -H2O

Caption: Key fragmentation pathways of protonated omeprazole in ESI-MS/MS.

Experimental Protocol: Acquiring High-Quality MS/MS Data

Reproducible and high-quality data is paramount. The following is a generalized protocol for the analysis of methoxy-substituted benzimidazoles using LC-MS/MS.

Objective: To generate a product ion spectrum for a methoxy-substituted benzimidazole to aid in structural elucidation and isomer differentiation.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
  • Ensure complete dissolution. Sonication may be used if necessary.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is typically effective.[10]
  • Mobile Phase A: 0.1% Formic acid in water.[10]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure the analyte is well-resolved from any impurities.
  • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[10]
  • MS1 Scan: Perform a full scan (e.g., m/z 100-500) to identify the [M+H]+ ion of the target compound.
  • MS/MS (Product Ion Scan):
  • Select the [M+H]+ ion as the precursor for fragmentation.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: This is a critical parameter. It is recommended to perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. Different fragments will be favored at different energies.
  • Resolution: Use high resolution (>10,000 FWHM) to obtain accurate mass measurements of both precursor and product ions. This allows for the determination of elemental compositions.[9]

4. Data Analysis:

  • Identify the accurate masses of the major product ions.
  • Use software to propose elemental compositions for each fragment.
  • Compare the product ion spectra of different isomers obtained under identical conditions. Look for unique ions or significant differences in the relative abundance of shared ions.
Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve Sample (1 µg/mL in ACN/H2O + 0.1% FA) LC Inject onto C18 Column (Gradient Elution) Prep->LC MS1 Full Scan (MS1) Identify [M+H]+ LC->MS1 MS2 Product Ion Scan (MS/MS) Isolate & Fragment [M+H]+ MS1->MS2 Analysis Analyze Spectrum (Accurate Mass, Fragmentation Pattern) MS2->Analysis Compare Compare Isomers Analysis->Compare

Caption: Workflow for LC-MS/MS analysis of benzimidazole isomers.

Conclusion

The fragmentation of methoxy-substituted benzimidazoles in mass spectrometry is a nuanced process, heavily dependent on the substitution pattern. By carefully controlling experimental conditions and leveraging the power of high-resolution tandem mass spectrometry, researchers can confidently distinguish between positional isomers. The key lies in moving beyond simple identification of the molecular ion and delving into a comparative analysis of the product ion spectra. The presence of unique fragments or reproducible differences in ion abundances provides the definitive evidence required for unambiguous structural assignment, a critical step in modern drug discovery and development.

References

  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Available at: [Link]

  • Ibrahim, H. K., et al. (2010). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Chemical Research, 34(2), 115-119. Available at: [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5869. Available at: [Link]

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 90(1-4), 35-42. Available at: [Link]

  • Weitzel, M. L., et al. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Journal of Mass Spectrometry, 36(8), 921-929. Available at: [Link]

  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Available at: [Link]

  • Yan, X., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 9(22), 5041-5046. Available at: [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Life, 10(7), 115. Available at: [Link]

  • Decouzon, M., et al. (1999). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 13(10), 998-1006. Available at: [Link]

  • Robledo, V. R., & Vera, S. (2012). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Analytical Methods, 4(6), 1735-1742. Available at: [Link]

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 90(1-4), 35-42. Available at: [Link]

  • Robledo, V. R., et al. (2014). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. Journal of Pharmaceutical and Biomedical Analysis, 92, 134-140. Available at: [Link]

  • Lee, J., & Kim, K. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Molecules, 27(3), 1064. Available at: [Link]

  • Wright, P. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]

  • Rida, G., et al. (2019). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Chemical and Pharmaceutical Research, 11(2), 1-10. Available at: [https://www.researchgate.net/publication/333421303_Gas-phase_fragmentation_study_of_novel_synthetic_15-benzodiazepine_derivatives_using_electrospray_ionization_tandem_mass_spectrometry]([Link]_ spectrometry)

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-(cyanomethyl)-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. A thorough understanding of their electronic structure, often probed by UV-Vis spectroscopy, is critical for applications ranging from drug design to the development of novel fluorophores. This guide focuses on the UV-Vis absorption characteristics of a specific derivative, 2-(cyanomethyl)-5-methoxybenzimidazole.

As of the date of this publication, direct experimental data for the UV-Vis absorption maxima of 2-(cyanomethyl)-5-methoxybenzimidazole is not available in peer-reviewed literature. Therefore, this guide will provide a comprehensive analysis based on established first principles of spectroscopy. We will dissect the electronic contributions of the constituent parts of the molecule—the parent benzimidazole chromophore, the electron-donating 5-methoxy group, and the 2-cyanomethyl substituent. By comparing these theoretical effects with experimental data from closely related structural analogs, we will build a reliable prediction of the absorption profile of the target molecule and provide a detailed protocol for its experimental verification.

The Fundamental Benzimidazole Chromophore

The characteristic UV-Vis absorption of benzimidazole arises from π→π* electronic transitions within its conjugated bicyclic aromatic system. The parent 1H-Benzimidazole typically exhibits two main absorption bands in non-polar solvents. The most intense band appears around 240-250 nm, with two less intense, vibrationally-structured bands appearing around 270-280 nm. These absorptions are attributed to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.

The spectrum of unsubstituted 1H-Benzimidazole serves as our essential baseline for understanding substituent effects. Data from the National Institute of Standards and Technology (NIST) shows absorption maxima (λmax) in ethanol at approximately 243 nm, 272 nm, and 278 nm[1].

cluster_benzimidazole Benzimidazole Core Structure cluster_transitions Electronic Transitions cluster_absorption Resulting UV Absorption BZI Benzimidazole (Core Chromophore) HOMO HOMO (π) LUMO LUMO (π) HOMO->LUMO π→π (Lower Energy) LUMO1 LUMO+1 (π) HOMO->LUMO1 π→π (Higher Energy) Band1 λmax ~270-280 nm LUMO->Band1 Band2 λmax ~240-250 nm LUMO1->Band2

Caption: Electronic transitions in the benzimidazole chromophore.

Dissecting Substituent Effects on the Chromophore

The position and electronic nature of substituents dramatically alter the energy of the frontier molecular orbitals, leading to predictable shifts in the absorption maxima.

The 5-Methoxy Group: An Electron-Donating Contributor

The methoxy (-OCH₃) group at the 5-position is a powerful electron-donating group through the mesomeric effect (+M). The lone pairs on the oxygen atom can delocalize into the aromatic π-system, raising the energy of the HOMO more significantly than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths, or "red shift") of the absorption maxima compared to the parent benzimidazole.[2]

The 2-Cyanomethyl Group: A Spatially Insulated Inductive Effector

The 2-(cyanomethyl) group consists of a strongly electron-withdrawing nitrile (-C≡N) group attached to a methylene (-CH₂) spacer. This methylene spacer is crucial; it isolates the nitrile's powerful -M (mesomeric) and -I (inductive) effects from direct conjugation with the benzimidazole π-system. Consequently, the primary electronic influence of the 2-cyanomethyl group is a weak electron-withdrawing inductive effect (-I) transmitted through the sigma bonds. This effect would be expected to slightly lower the energy of both the HOMO and LUMO. Its net effect on the absorption spectrum is predicted to be minimal, potentially causing a very slight hypsochromic shift (a shift to shorter wavelengths, or "blue shift") or being negligible when compared to a simple alkyl group like methyl.

Comparative Analysis: Predicting the Absorption Maxima

By combining these principles, we can predict the absorption profile of 2-(cyanomethyl)-5-methoxybenzimidazole and compare it to known analogs.

CompoundSubstituent at C2Substituent at C5Expected Electronic EffectExperimental / Predicted λmax (nm)
1H-Benzimidazole -H-HBaseline Reference~243, 272, 278 (in Ethanol)[1]
2-Methylbenzimidazole -CH₃ (Weakly Donating)-HMinor Bathochromic Shift~245, 274, 281 (in Hexane)[3]
5-Methoxy-1H-benzimidazole -H-OCH₃ (Strongly Donating)Significant Bathochromic ShiftPredicted: ~250-255, 285-290
2-(cyanomethyl)-5-methoxybenzimidazole -CH₂CN (Weakly Inductive)-OCH₃ (Strongly Donating)Significant Bathochromic Shift (dominated by -OCH₃)Predicted: ~250-255, 285-290

The analysis strongly suggests that the potent electron-donating effect of the 5-methoxy group will dominate the overall spectroscopic properties. The weak inductive effect of the 2-cyanomethyl group is unlikely to counteract this, leading to absorption maxima that are significantly red-shifted from parent benzimidazole and very similar to those expected for 5-methoxy-1H-benzimidazole itself.

The Critical Role of the Experimental Environment

The precise λmax values are highly sensitive to the experimental conditions, namely the solvent and the pH.

Solvatochromism: The Influence of Solvent Polarity

The interaction between the solute (benzimidazole derivative) and the solvent can alter the energy difference between the ground and excited states.[4]

  • Polar Protic Solvents (e.g., ethanol, water) can form hydrogen bonds with the nitrogen atoms of the benzimidazole ring, stabilizing the ground state and often leading to hypsochromic (blue) shifts for n→π* transitions and variable shifts for π→π* transitions.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can stabilize the excited state dipole moment more than the ground state, often causing bathochromic (red) shifts.

  • Non-polar Solvents (e.g., hexane, cyclohexane) have minimal interaction with the solute, providing a spectrum that is closest to the gas-phase state.

A comparative study using solvents of varying polarity is essential for a complete characterization.

pH Dependence: The Effect of Protonation

The benzimidazole core contains both a basic (pyridinic) and a weakly acidic (pyrrolic) nitrogen atom. Changes in pH will alter the protonation state of the molecule, which fundamentally changes the chromophore and its absorption spectrum. At acidic pH, the pyridinic nitrogen becomes protonated, typically resulting in a blue shift of the long-wavelength absorption bands.

A Prepare Stock Solutions (1 mM in Ethanol) B Prepare Working Solutions (~10-50 µM in each solvent) A->B Serial Dilution E Measure Sample Spectrum (Scan 200-400 nm) B->E C Spectrophotometer Setup D Acquire Solvent Blank (Baseline Correction) C->D Use same solvent D->E Zero Instrument F Identify λmax Values E->F Peak Picking G Compare Data & Analyze Shifts F->G

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Cyanomethyl)-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(Cyanomethyl)-5-methoxybenzimidazole

Executive Safety Summary: Beyond the SDS

Handling 2-(Cyanomethyl)-5-methoxybenzimidazole requires more than standard "lab hygiene."[1] This compound presents a dual-hazard profile: the biological activity inherent to the benzimidazole scaffold and the latent toxicity of the cyanomethyl (aliphatic nitrile) moiety.

While Safety Data Sheets (SDS) often classify this as an Irritant (Skin/Eye) and Harmful (Acute Tox), the cyanomethyl group (


)  demands specific respect.[1] Unlike simple salts, aliphatic nitriles can undergo metabolic oxidation (via Cytochrome P450), slowly liberating cyanide ions (

) in the body.[1] This results in delayed toxicity , where symptoms (headache, hypoxia) may not appear for hours after exposure [1].

Critical Incompatibility:

  • NEVER mix this compound with strong acids or oxidizers.[1] Acidic hydrolysis of the nitrile group releases Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant [2].[1]

PPE Selection Matrix: A Self-Validating System

Do not rely on a "one-glove-fits-all" approach. Your PPE must be selected based on the physical state of the chemical (Solid vs. Solution).[1]

Protection ZoneComponentSpecification (Solid Handling)Specification (Solution/Synthesis)The "Self-Validating" Check
Hand Protection Primary Glove Nitrile (Disposable, 4-6 mil)Laminate (Silver Shield/PE) or High-Grade Nitrile (>8 mil)Visual Contrast: Wear a dark inner glove and light outer glove.[1] A tear is instantly visible.[1]
Secondary Glove N/ANitrile (Outer layer for dexterity)Solvent Check: If the outer glove curls or softens, the barrier is compromised. Change immediately.
Respiratory Primary Fume Hood (Face velocity: 80-100 fpm)Fume Hood (Mandatory)Flow Indicator: Verify the hood monitor is green/reading >80 fpm before opening the container.[1]
Backup N95/P100 Respirator (If weighing outside hood)Full-face respirator (If spill occurs)Seal Check: Perform a positive/negative pressure seal check every time you don the mask.[1]
Body Suit/Coat Lab Coat (Cotton/Poly blend) + ApronLab Coat + Tyvek Sleeves Gap Analysis: Ensure no skin is exposed between the glove cuff and lab coat sleeve.[1]
Eye/Face Eyewear Safety Glasses with Side ShieldsChemical Splash Goggles Fit Test: Goggles must seal against the face; glasses must not slide down during movement.[1]

Expert Insight: Nitrile gloves degrade rapidly in chlorinated solvents (DCM, Chloroform) often used to solubilize benzimidazoles.[1] If using DCM, you must use a Laminate (Silver Shield) underglove, as nitrile breakthrough time is <2 minutes [3].

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge (a common issue with benzimidazole powders) and prevent inhalation.[1]

Phase 1: Preparation & Weighing
  • Static Control: Benzimidazole derivatives are often fluffy, electrostatic solids.[1] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.[1]

  • The "Dirty Hand/Clean Hand" Rule: Designate your right hand (dominant) for handling the spatula and chemical container.[1] Designate your left hand (non-dominant) for touching the balance doors and notebook.[1] This prevents cross-contamination.[1]

  • Weighing: Always weigh inside a fume hood or a vented balance enclosure. Never weigh on an open bench.

Phase 2: Solubilization & Transfer
  • Solvent Selection: When dissolving the solid, add solvent slowly.[1] The heat of solution is generally low, but rapid gas evolution can occur if impurities are present.

  • Acid Warning: If the reaction involves acidic conditions (e.g., cyclization or hydrolysis), ensure the off-gas is scrubbed through a caustic soda (NaOH) trap to neutralize potential HCN evolution.[1]

Phase 3: Decontamination
  • Wipe Down: Use a detergent-based wipe (surfactant) rather than pure organic solvent to clean the balance area.[1] Organic solvents can spread the nitrile residue rather than lifting it.[1]

  • Doffing: Remove outer gloves inside the fume hood.[1] Treat them as solid hazardous waste.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, ensuring no step is missed.

SafetyProtocol Start Start: Handling 2-(Cyanomethyl)- 5-methoxybenzimidazole RiskAssess Risk Assessment: Check Solvent & Acid Use Start->RiskAssess SolidState Solid Handling (Weighing/Transfer) RiskAssess->SolidState Powder SolutionState Solution Handling (Reaction/Workup) RiskAssess->SolutionState Liquid PPE_Solid PPE: Nitrile Gloves + N95 + Lab Coat SolidState->PPE_Solid PPE_Solution PPE: Laminate Gloves + Splash Goggles + Fume Hood SolutionState->PPE_Solution Disposal Disposal: Segregate as Hazardous Organic PPE_Solid->Disposal Action_Acid Acid Present? CRITICAL RISK PPE_Solution->Action_Acid Trap Install NaOH Scrubber Trap Action_Acid->Trap Yes (HCN Risk) Action_Acid->Disposal No Trap->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on physical state and chemical compatibility.[1]

Emergency Response & Disposal

Accidental Exposure[1][2][3]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][2] Do not use solvent (acetone/ethanol) to wash skin; this increases the absorption rate of nitriles [4].[1][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Cyanide Awareness: While acute cyanide poisoning from this specific derivative is rare compared to simple salts, keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible if working with multi-gram quantities or acidic conditions, subject to site medical approval.

Disposal Protocols
  • Solid Waste: Place in a container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Organic Waste - Nitrile Contaminated."[1]

    • Prohibited: DO NOT mix with "Acid Waste" streams.

  • Container: Triple rinse empty containers with a compatible solvent before disposal.[1] Collect rinsate as hazardous waste [5].[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Nitriles: Systemic Toxicity and Delayed Onset.[1] Centers for Disease Control and Prevention.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Cyanide and Nitrile Safety.[1] United States Department of Labor.[1] [Link]1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-(Cyanomethyl)benzimidazole.[1][4] Thermo Fisher Scientific.[1] ]">https://www.fishersci.com[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Benzimidazole Derivatives Disposal.[1][2][5]]">https://echa.europa.eu[1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.